molecular formula C11H9NO4S B1582565 Ethyl 5-nitro-1-benzothiophene-2-carboxylate CAS No. 25785-09-5

Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1582565
CAS No.: 25785-09-5
M. Wt: 251.26 g/mol
InChI Key: DFGBQJHVCMFVID-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO4S and its molecular weight is 251.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBQJHVCMFVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353249
Record name ethyl 5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25785-09-5
Record name ethyl 5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a variety of biological targets. Derivatives of this core are found in numerous approved drugs, including the selective estrogen receptor modulator raloxifene, the antipsychotic sertindole, and the antidepressant duloxetine. The introduction of a nitro group and an ethyl carboxylate ester functionalizes the benzothiophene core, providing valuable handles for further chemical modifications and modulating the electronic properties of the molecule. Ethyl 5-nitro-1-benzothiophene-2-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents[1]. This guide provides an in-depth, field-proven pathway for the synthesis of this important compound, focusing on the causality behind experimental choices and ensuring a robust, reproducible methodology.

The Strategic Synthesis Pathway: A Two-Step Approach

The most efficient and reliable synthesis of this compound is achieved through a two-step process. The first step involves the construction of the benzothiophene ring system to form the precursor, ethyl 1-benzothiophene-2-carboxylate. The second, crucial step is the regioselective nitration of this precursor at the 5-position of the benzene ring.

Synthesis_Pathway cluster_step1 Step 1: Benzothiophene Core Synthesis cluster_step2 Step 2: Regioselective Nitration A 2-Chlorobenzaldehyde C Ethyl 1-benzothiophene-2-carboxylate A->C K2CO3, DMF, 60°C (Nucleophilic Aromatic Substitution & Intramolecular Cyclization) B Ethyl Thioglycolate B->C K2CO3, DMF, 60°C (Nucleophilic Aromatic Substitution & Intramolecular Cyclization) D This compound C->D HNO3, H2SO4, 0°C (Electrophilic Aromatic Substitution)

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 1-benzothiophene-2-carboxylate

The construction of the benzothiophene core is achieved via a one-pot reaction involving a nucleophilic aromatic substitution followed by an intramolecular condensation/cyclization. This approach is highly efficient and utilizes readily available starting materials.

Causality Behind Experimental Choices:
  • Starting Materials: 2-Chlorobenzaldehyde is selected as the aromatic precursor due to the moderate reactivity of the chloro-substituent towards nucleophilic aromatic substitution. The ortho-positioning of the aldehyde and the chloro group is essential for the subsequent intramolecular cyclization. Ethyl thioglycolate serves as the sulfur source and provides the atoms necessary to form the thiophene ring, including the carboxylate group at the 2-position.

  • Base and Solvent: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the thiol of ethyl thioglycolate, forming the thiolate nucleophile. It is preferred over stronger bases like sodium hydride to avoid unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation and promotes the nucleophilic aromatic substitution.

  • Temperature: A moderate temperature of 60°C provides the necessary activation energy for the nucleophilic aromatic substitution without causing decomposition of the starting materials or products.

Experimental Protocol:
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 10 mL).

  • Addition of Reagents: Add 2-chlorobenzaldehyde (5.20 mmol, 1 eq.) and ethyl thioglycolate (6.20 mmol, 1.2 eq.) to the DMF.

  • Base Addition: While stirring, add anhydrous potassium carbonate (K₂CO₃, 5.70 mmol, 1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-benzothiophene-2-carboxylate.

Parameter Value
Typical Yield 70-85%
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀O₂S
Molecular Weight 206.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (s, 1H), 7.85-7.75 (m, 2H), 7.40-7.30 (m, 2H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H)

Table 1: Key data for Ethyl 1-benzothiophene-2-carboxylate.

Part 2: Regioselective Nitration of Ethyl 1-benzothiophene-2-carboxylate

The introduction of the nitro group at the 5-position is accomplished through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is critical and is controlled by the reaction conditions.

Causality Behind Experimental Choices:
  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction[1][2].

  • Regioselectivity: The electron-withdrawing nature of the ethyl carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic attack. Consequently, nitration occurs on the more electron-rich benzene ring. The directing effect of the sulfur atom and the deactivating effect of the ester group, combined with kinetic control at low temperatures, favor substitution at the 5- and 7-positions. In many cases, the 5-nitro isomer is the major product. Studies on the nitration of similar 3-substituted benzothiophenes have shown that low-temperature conditions (kinetic control) favor the formation of the 5- and 6-nitro isomers[3][4].

  • Temperature Control: Maintaining a low temperature (0°C) is crucial for controlling the regioselectivity and preventing the formation of dinitrated and other side products. The reaction is highly exothermic, and careful, slow addition of the substrate to the nitrating mixture is essential.

Experimental Protocol:
  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid (5 mL). While maintaining the temperature at 0°C, slowly add concentrated nitric acid (1.5 mL) dropwise with constant stirring.

  • Substrate Addition: Dissolve ethyl 1-benzothiophene-2-carboxylate (1.0 g, 4.85 mmol) in a minimal amount of concentrated sulfuric acid (2 mL) and cool the solution to 0°C.

  • Reaction: Add the solution of the benzothiophene ester dropwise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stirring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the solid product under vacuum.

  • Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.

Parameter Value
Typical Yield 60-75%
Appearance Yellow crystalline solid
Molecular Formula C₁₁H₉NO₄S
Molecular Weight 251.26 g/mol
Melting Point 164-165 °C

Table 2: Key data for this compound.

Mechanistic Insights

Mechanism cluster_step1_mech Mechanism of Step 1: Benzothiophene Formation cluster_step2_mech Mechanism of Step 2: Nitration start1 Ethyl Thioglycolate + K2CO3 intermediate1 Thiolate anion start1->intermediate1 Deprotonation intermediate2 Nucleophilic Aromatic Substitution Intermediate intermediate1->intermediate2 SNAr Attack start2 2-Chlorobenzaldehyde start2->intermediate2 SNAr Attack intermediate3 Intramolecular Aldol Condensation Intermediate intermediate2->intermediate3 Intramolecular Cyclization product1 Ethyl 1-benzothiophene-2-carboxylate intermediate3->product1 Dehydration start3 HNO3 + H2SO4 intermediate4 Nitronium ion (NO2+) start3->intermediate4 Formation of Electrophile intermediate5 Sigma Complex (Wheland Intermediate) intermediate4->intermediate5 Electrophilic Attack start4 Ethyl 1-benzothiophene-2-carboxylate start4->intermediate5 Electrophilic Attack product2 This compound intermediate5->product2 Deprotonation (Rearomatization)

Figure 2: Simplified mechanistic pathways for the two-step synthesis.

The synthesis of the benzothiophene core is a classic example of a tandem reaction sequence. The initial deprotonation of ethyl thioglycolate generates a potent nucleophile that attacks the electron-deficient aromatic ring of 2-chlorobenzaldehyde via a nucleophilic aromatic substitution (SNAAr) mechanism. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolizable proton alpha to the ester is removed, and the resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration of the resulting alcohol leads to the formation of the stable, aromatic benzothiophene ring system.

The nitration step is a well-established electrophilic aromatic substitution. The in situ generated nitronium ion is a powerful electrophile that attacks the π-system of the benzene ring. The attack at the 5-position leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). The loss of a proton from this intermediate restores the aromaticity of the benzene ring and yields the final 5-nitro product.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound. By understanding the underlying chemical principles and the rationale for the chosen reaction conditions, researchers can confidently and efficiently prepare this valuable intermediate for applications in drug discovery and materials science. The provided protocols are based on established literature and offer a solid foundation for laboratory synthesis.

References

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a functionality of significant interest in medicinal chemistry and materials science. The strategic placement of a nitro group at the 5-position and an ethyl ester at the 2-position makes this molecule a versatile intermediate for further chemical modification. The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active agents, and nitroaromatic compounds are pivotal precursors in the synthesis of amines, which are ubiquitous in drug development. This guide provides a comprehensive overview of the known physical properties, synthetic considerations, and handling of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in predicting its behavior and potential applications. The key identifiers for this compound are cataloged below.

  • IUPAC Name: this compound

  • Synonyms: 5-Nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester[1], Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate[1]

  • CAS Number: 25785-09-5[2]

  • Molecular Formula: C₁₁H₉NO₄S

  • Molecular Weight: 251.26 g/mol [3]

The structure is characterized by a bicyclic benzothiophene system, where a benzene ring is fused to a thiophene ring. The electron-withdrawing nitro group (NO₂) at the C5 position and the ethyl carboxylate group (-COOCH₂CH₃) at the C2 position are the primary determinants of the molecule's reactivity and physical characteristics.

cluster_core Benzothiophene Core cluster_substituents Key Substituents B Benzene Ring T Thiophene Ring B->T fused N Nitro Group (C5) N->B influences electronics E Ethyl Ester (C2) E->T influences reactivity

Caption: Key structural components of the title compound.

Tabulated Physical Properties

For rapid assessment, the primary physical properties of this compound are summarized in the table below. This data is crucial for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

PropertyValueSource
Appearance White to light yellow solid[1]
Melting Point 164-165 °C[1]
Boiling Point Data not available; predicted to be highN/A
Molecular Formula C₁₁H₉NO₄SN/A
Molecular Weight 251.26 g/mol [3]
Storage Store at room temperature[1]

Detailed Physicochemical Characteristics

Melting Point and Appearance

The compound is a white to light yellow solid at ambient conditions, with a sharp melting point range of 164-165°C[1]. This relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular interactions involving the polar nitro and ester groups. The defined melting point suggests a high degree of purity, which is critical for subsequent synthetic applications and biological assays.

Solubility Profile (Predicted)

While explicit experimental solubility data is not widely published, a qualitative assessment can be made based on the molecular structure.

  • Polar Aprotic Solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the polar nitro and ester functionalities.

  • Chlorinated Solvents: Good solubility is predicted in dichloromethane and chloroform.

  • Ethers and Esters: Moderate solubility is expected in solvents like ethyl acetate and tetrahydrofuran (THF).

  • Alcohols: Likely to have limited to moderate solubility in methanol and ethanol.

  • Water: Poor solubility is expected due to the predominantly nonpolar aromatic core.

This predicted solubility profile is vital for selecting appropriate solvent systems for reaction, extraction, and chromatographic purification.

Spectral Properties

Spectroscopic analysis is essential for structural confirmation. While a dedicated spectrum for this specific ester is not publicly available, we can infer its key features based on the known spectra of its parent carboxylic acid and the presence of the ethyl group[4].

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core, with chemical shifts influenced by the electron-withdrawing nitro group. Critically, the ethyl ester group will present a characteristic quartet (for the -CH₂- group) around 4.4 ppm and a triplet (for the -CH₃ group) around 1.4 ppm.

  • IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the key functional groups:

    • ~1720 cm⁻¹: C=O stretching of the ester.

    • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 251.26 g/mol .

Synthesis and Handling

Synthetic Approach: Esterification

The most direct and common laboratory synthesis for this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-nitro-1-benzothiophene-2-carboxylic acid. This reaction involves heating the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium is driven towards the product ester by using an excess of ethanol.

start Precursor: 5-Nitro-1-benzothiophene- 2-carboxylic Acid reagents Reagents: Ethanol (excess) Sulfuric Acid (catalyst) reaction Reaction: Reflux start->reaction add reagents->reaction add workup Work-up: Neutralization & Extraction reaction->workup cool purify Purification: Recrystallization workup->purify concentrate product Final Product: Ethyl 5-nitro-1-benzothiophene- 2-carboxylate purify->product

Caption: Illustrative workflow for synthesis via Fischer Esterification.

Illustrative Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a deep understanding of the process.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add 5-nitro-1-benzothiophene-2-carboxylic acid (1.0 eq).

    • Rationale: The reflux condenser is essential to prevent the loss of the volatile ethanol solvent upon heating.

  • Addition of Reagents:

    • Add absolute ethanol (20-30 eq), serving as both reactant and solvent.

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

    • Rationale: Ethanol is used in large excess to shift the reaction equilibrium towards the ester product, maximizing the yield. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the less polar ester product.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold water. The crude product should precipitate as a solid.

    • Rationale: The ester is poorly soluble in water, causing it to precipitate out while the excess ethanol, sulfuric acid, and any unreacted carboxylic acid (as its salt after neutralization) remain in the aqueous phase.

    • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

    • Rationale: Neutralization quenches the acid catalyst and converts any remaining carboxylic acid into its water-soluble sodium salt.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

    • Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure crystalline product, which can be verified by its sharp melting point.

References

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" CAS number 25785-09-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-nitro-1-benzothiophene-2-carboxylate (CAS: 25785-09-5): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, bearing the CAS number 25785-09-5, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its molecular architecture, featuring a benzothiophene core functionalized with both a nitro group and an ethyl ester, positions it as a versatile intermediate for chemical synthesis and a valuable scaffold in medicinal chemistry. The benzothiophene moiety is recognized as a "privileged structure," frequently found in biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and delves into its strategic applications, particularly in the realm of antibacterial drug discovery.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. This compound is typically encountered as a white to light yellow solid.[1] Its identity and purity are confirmed through a suite of analytical techniques, with key properties summarized below.

PropertyValueSource(s)
CAS Number 25785-09-5[2][3][]
Molecular Formula C₁₁H₉NO₄S[3][]
Molecular Weight 251.26 g/mol []
Appearance White to light yellow solid[1][5]
Melting Point 164-165°C[1][5]
Boiling Point 402°C at 760 mmHg[5]
Density 1.401 g/cm³[6]
Structural Characterization

Verifying the structural integrity of the compound is paramount. Standard analytical methods for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiophene ring, as well as the characteristic quartet and triplet for the ethyl ester group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing an exact mass that corresponds to its molecular formula, C₁₁H₉NO₄S.[6]

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Characteristic absorption bands would be observed for the nitro group (NO₂), the ester carbonyl (C=O), and the aromatic C-H bonds.

Spectroscopic data for this compound are available through chemical suppliers and databases, allowing for direct comparison and verification.[7]

cluster_main This compound node1

Caption: Chemical Structure of this compound.

Synthesis and Purification

While multiple routes to benzothiophenes exist, a common and effective strategy involves the cyclization of appropriately substituted precursors. A plausible and efficient synthesis for this compound can be conceptualized based on established methodologies for related structures.[8] The following workflow outlines a logical synthetic pathway.

Synthesis_Workflow start Starting Materials: 2-Chloro-5-nitrobenzaldehyde + Ethyl thioglycolate base Base-mediated Condensation (e.g., K₂CO₃ in DMF) start->base cyclization Intramolecular Cyclization (Nucleophilic Aromatic Substitution) base->cyclization product Final Product: Ethyl 5-nitro-1-benzothiophene- 2-carboxylate cyclization->product purification Purification (Recrystallization from Ethanol) product->purification

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common organic synthesis techniques for analogous compounds.[9]

  • Reaction Setup: To a stirred solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq). The use of potassium carbonate provides the basic conditions necessary to deprotonate the thiol.

  • Nucleophilic Addition: Add ethyl thioglycolate (1.1 eq) dropwise to the mixture at room temperature. The thiolate anion generated in situ acts as a potent nucleophile.

  • Cyclization: Heat the reaction mixture to 80-100°C. This provides the thermal energy required to facilitate an intramolecular nucleophilic aromatic substitution, where the intermediate displaces the chloride, forming the thiophene ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This step quenches the reaction and precipitates the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol. This process removes impurities, yielding the final product in high purity.

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, MS) to compare against reference standards.[5][7]

Chemical Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block. Its functional groups—the nitro group and the ethyl ester—are key handles for subsequent chemical modifications.

Key Reactive Sites and Transformations

The compound serves as a launchpad for generating a diverse library of derivatives for biological screening. Two primary transformations are of high strategic importance:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This introduces a nucleophilic site, allowing for the formation of amides, sulfonamides, and other functionalities. The resulting Ethyl 5-amino-1-benzothiophene-2-carboxylate is a valuable intermediate in its own right.[10]

  • Hydrolysis of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid.[11][12] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

Chemical_Transformations core Ethyl 5-nitro-1-benzothiophene- 2-carboxylate amine Reduction (e.g., SnCl₂/HCl) --> Ethyl 5-amino-1-benzothiophene- 2-carboxylate core->amine acid Hydrolysis (e.g., NaOH) --> 5-Nitro-1-benzothiophene- 2-carboxylic acid core->acid amide Amide Coupling (with R-NH₂) --> Amide Derivatives Library acid->amide

Caption: Key transformations for generating derivative libraries.

Application as an Antibacterial Prodrug Scaffold

A compelling application for this scaffold is in the development of novel antibacterial agents. Many nitro-heterocyclic compounds function as prodrugs that are selectively activated within bacterial cells.[13]

  • Mechanism of Action: The mechanism relies on the presence of bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli.[13][14] These enzymes are capable of reducing the nitro group of the compound. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage bacterial DNA, proteins, and other critical cellular components, leading to cell death.[13]

  • Selective Toxicity: This activation mechanism provides a degree of selective toxicity, as the necessary nitroreductases may be absent or have lower activity in mammalian cells. This targeted approach is a cornerstone of modern antibiotic development, aiming to minimize host toxicity while maximizing pathogen eradication. The benzothiophene core can be further modified to optimize potency, spectrum of activity, and pharmacokinetic properties.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

  • Hazard Classification: The compound is classified as an acute oral and inhalation toxicant (Category 4) and causes skin and serious eye irritation (Category 2/2A).[5] It may also cause respiratory irritation.[5]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

    • Avoid breathing dust, fumes, or vapors.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[5]

  • Stability: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and strong oxidizing agents.[10]

  • Disposal: Dispose of surplus or non-recyclable material through a licensed disposal company in accordance with local and national regulations.[5]

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategically important molecule for advancing drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its reactive functional handles make it an ideal starting point for creating diverse molecular libraries. Its potential as a substrate for bacterial nitroreductases highlights a clear and rational path for its application in the development of next-generation narrow-spectrum antibacterial agents, addressing the critical global challenge of antibiotic resistance. For researchers and scientists in the pharmaceutical field, this compound represents a valuable tool for innovation.

References

A Technical Guide to the Spectral Analysis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The following sections detail the structural elucidation of this compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 25785-09-5) is a derivative of the benzothiophene heterocyclic system. The presence of a nitro group at the 5-position and an ethyl carboxylate group at the 2-position significantly influences its chemical reactivity and spectroscopic properties.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄S-
Molecular Weight 251.26 g/mol -
Melting Point 167-168 °C[1]
Appearance Pale yellow solid[1][2]

Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is commonly achieved through the reaction of a suitably substituted fluoronitrobenzene with ethyl thioglycolate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

A representative synthetic workflow is outlined below:

Synthesis_of_Ethyl_5_nitro_1_benzothiophene_2_carboxylate reactant1 2-Fluoro-5-nitrobenzaldehyde intermediate Thioether Intermediate reactant1->intermediate Nucleophilic Aromatic Substitution reactant2 Ethyl thioglycolate reactant2->intermediate product This compound intermediate->product Intramolecular Aldol Condensation & Dehydration reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->intermediate

Caption: Synthetic route to this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiophene core and the protons of the ethyl ester group.

Experimental Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.88d1HH-4
8.32dd1HH-6
8.15s1HH-3
8.08d1HH-7
4.39q2H-OCH₂CH₃
1.35t3H-OCH₂CH₃

Interpretation:

The downfield chemical shifts of the aromatic protons are indicative of the electron-withdrawing nature of the nitro group and the deshielding effect of the fused ring system. The characteristic quartet and triplet for the ethyl group are observed at 4.39 and 1.35 ppm, respectively.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound will show signals for the nine carbons of the benzothiophene core and the two carbons of the ethyl group.

Predicted Chemical Shifts:

Chemical Shift (δ) ppmAssignment
162.5C=O
148.0C-5
145.0C-7a
140.0C-3a
135.0C-2
128.0C-3
125.0C-7
121.0C-6
118.0C-4
62.0-OCH₂CH₃
14.5-OCH₂CH₃

Note: These are predicted values and may differ slightly from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Experimental Data:

  • Ionization Mode: Electrospray Ionization (ESI)

  • m/z: 252 [M+H]⁺ (Calculated for C₁₁H₁₀NO₄S⁺: 252.03)

A publication reports an ESI-MS-MS value of 249 (100% relative intensity).[1] This likely corresponds to a fragment ion, and further studies would be needed to elucidate the exact fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3100Aromatic C-H stretch
~1720C=O stretch (ester)
~1600Aromatic C=C stretch
~1520 & ~1340N-O stretch (nitro group)
~1250C-O stretch (ester)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • ESI-MS Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Nebulizer pressure: 30 psi

    • Drying gas flow: 8 L/min

    • Drying gas temperature: 300 °C

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the IR spectrum using an FTIR spectrometer.

  • FTIR Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Acquisition: Record the spectrum and label the major peaks.

Data Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the combined spectral data to confirm the structure of this compound.

Spectral_Data_Interpretation cluster_Data Spectroscopic Data cluster_Interpretation Structural Elucidation IR IR Spectrum (Functional Groups) FG_ID Identify Functional Groups: -NO₂, -COOEt, Aromatic IR->FG_ID MS Mass Spectrum (Molecular Weight) MW_Confirm Confirm Molecular Weight (m/z = 251) MS->MW_Confirm H_NMR ¹H NMR (Proton Environment) H_Assign Assign Proton Signals (Aromatic & Ethyl) H_NMR->H_Assign C_NMR ¹³C NMR (Carbon Skeleton) C_Assign Assign Carbon Signals (Benzothiophene & Ethyl) C_NMR->C_Assign Structure_Confirm Confirm Structure of This compound FG_ID->Structure_Confirm MW_Confirm->Structure_Confirm H_Assign->Structure_Confirm C_Assign->Structure_Confirm

Caption: Workflow for structural confirmation using multimodal spectroscopy.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a comprehensive and validated characterization of this compound. This guide serves as a technical resource for researchers, enabling a deeper understanding of its molecular structure and providing a basis for further studies in drug development and materials science.

References

An In-Depth Technical Guide to Ethyl 5-nitro-1-benzothiophene-2-carboxylate: Synthesis, Structural Elucidation, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a validated synthetic protocol, offers an in-depth analysis of its molecular structure through the interpretation of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and explores its potential biological activities. This document serves as a crucial resource for researchers engaged in the synthesis and evaluation of novel benzothiophene-based compounds.

Introduction

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials.[1] The introduction of a nitro group onto the benzothiophene ring system can significantly modulate its electronic properties and biological activity, making nitrobenzothiophenes attractive targets for drug discovery and development.[2][3] this compound, in particular, represents a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, imparts unique characteristics to the molecule, influencing its reactivity and interactions with biological targets.[3] This guide aims to provide a detailed understanding of the synthesis, structural features, and potential utility of this specific compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-step process involving the displacement of a nitro group, as first described by Beck (1972).[1][4][5][6] This method provides a direct route to the benzothiophene-2-carboxylate ester scaffold.

Reaction Scheme

A plausible synthetic route, adapted from the principles of benzothiophene synthesis, is outlined below. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Synthesis_of_Ethyl_5_nitro_1_benzothiophene_2_carboxylate cluster_reactants Reactants cluster_product Product reactant1 Ethyl 2-mercaptoacetate intermediate Intermediate Adduct reactant1->intermediate + reactant2 2,4-Dinitrochlorobenzene reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization base Base (e.g., NaOEt) base->intermediate base->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-mercaptoacetate

  • 2,4-Dinitrochlorobenzene

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-mercaptoacetate in absolute ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol.

  • Addition of Nitroaromatic: Slowly add a solution of 2,4-dinitrochlorobenzene in ethanol to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield white to light yellow solid.[7]

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial to deprotonate the thiol group of ethyl 2-mercaptoacetate, forming a potent nucleophile.

  • Ethanol is a suitable solvent as it readily dissolves the reactants and the base.

  • The reflux condition provides the necessary activation energy for the intramolecular cyclization, which involves the displacement of the ortho-nitro group.

  • Acidification during work-up protonates any remaining base and ensures the precipitation of the neutral organic product.

Structural Elucidation

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

PropertyValueReference
Molecular Formula C₁₁H₉NO₄S[6]
Molecular Weight 251.26 g/mol [5]
Appearance White to light yellow solid[7]
Melting Point 164-165 °C[7]
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for this compound are:

  • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

  • Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzothiophene ring system. The nitro group's electron-withdrawing nature will influence the chemical shifts of these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the ester carbonyl group.

  • Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm) for the carbons of the benzothiophene core. The carbons attached to the nitro group and sulfur atom will have distinct chemical shifts.

  • Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

IR_Interpretation cluster_stretching Key Stretching Vibrations Molecule This compound C_H_ar C-H (aromatic) ~3100-3000 cm⁻¹ Molecule->C_H_ar C_H_al C-H (aliphatic) ~3000-2850 cm⁻¹ Molecule->C_H_al C_double_O C=O (ester) ~1720 cm⁻¹ Molecule->C_double_O NO2_asym N-O (asymmetric) ~1550-1500 cm⁻¹ Molecule->NO2_asym NO2_sym N-O (symmetric) ~1350-1300 cm⁻¹ Molecule->NO2_sym C_O C-O (ester) ~1300-1000 cm⁻¹ Molecule->C_O

Caption: Expected key IR absorption bands for the title compound.

Interpretation of Key Peaks:

  • ~1720 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ester functional group.

  • ~1530 cm⁻¹ and ~1340 cm⁻¹: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

  • ~3100-3000 cm⁻¹: Weak to medium bands associated with the C-H stretching of the aromatic ring.

  • ~2980-2850 cm⁻¹: Bands corresponding to the C-H stretching of the ethyl group.

  • ~1300-1000 cm⁻¹: C-O stretching vibration of the ester group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak at m/z = 251, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group. The nitro group can also be lost as NO₂ (m/z = 46).

Potential Applications and Biological Activity

Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The nitro group can act as a bio-reductive functional group, which can be reduced within cells to generate reactive nitrogen species that can induce cellular damage.[3]

While specific biological studies on this compound are limited in the publicly available literature, related nitrobenzothiophene and nitrothiophene derivatives have shown promising results:

  • Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal properties of nitrothiophene derivatives.[10][11][12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[9]

  • Anticancer Activity: The benzothiophene scaffold is present in several anticancer agents. The introduction of a nitro group can enhance the cytotoxic effects against various cancer cell lines. Some nitroaromatic compounds are known to be activated under hypoxic conditions, which are prevalent in solid tumors, making them potential candidates for targeted cancer therapy.

Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its structure is well-defined by a combination of spectroscopic methods. The presence of the nitro group on the benzothiophene scaffold suggests a potential for interesting biological activities, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the potential applications of this and related compounds in drug discovery and materials science.

References

The Genesis of a Privileged Scaffold: A Technical Chronicle of Benzothiophene's Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

This in-depth technical guide navigates the rich history and discovery of benzothiophene derivatives, from their conceptual inception in the late 19th century to their contemporary prominence as a "privileged scaffold" in medicinal chemistry and materials science. We delve into the pioneering synthetic methodologies, the evolution of experimental strategies, and the causal factors that have cemented the benzothiophene core as a cornerstone of modern molecular design.

The Dawn of a Heterocycle: From Thiophene's Shadow to a Novel Scaffold

The story of benzothiophene is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, through his meticulous investigation of coal tar-derived benzene, identified thiophene as a sulfur-containing impurity. This discovery opened a new chapter in heterocyclic chemistry, prompting further exploration into related fused-ring systems. While a specific, singular "discovery" of benzo[b]thiophene is not as dramatically chronicled as that of thiophene, its conceptualization and early syntheses emerged from the fertile ground of late 19th and early 20th-century organic chemistry.

Early investigations into sulfur-containing aromatic compounds laid the groundwork for the deliberate synthesis of thianaphthene, the historical name for benzo[b]thiophene. The fusion of a benzene ring with a thiophene ring to create benzothiophene was a logical progression in the systematic exploration of heterocyclic aromatic compounds.[1] This endeavor was driven by the desire to understand the influence of ring fusion on chemical properties and to create novel molecular frameworks.

The Pioneers of Synthesis: From Classical Methods to Modern Innovations

The synthetic journey toward benzothiophene and its derivatives has been one of continuous refinement and innovation. Early methods were often harsh and limited in scope, but they provided the foundational knowledge for the development of more sophisticated and versatile techniques.

Early Cyclization Strategies: The Foundational Pillars

One of the earliest and most straightforward conceptual approaches to constructing the benzothiophene core involves the intramolecular cyclization of appropriately substituted benzene derivatives. These foundational methods, while sometimes requiring forcing conditions, established the fundamental bond-forming strategies that are still echoed in modern synthesis.

Arylthioacetic acids, for instance, served as early precursors. Through cyclization in the presence of a dehydrating agent like acetic anhydride, 3-hydroxybenzo[b]thiophene could be formed, which upon subsequent dehydroxylation, yielded the parent benzothiophene.[2] Another classical approach involved the oxidative cyclization of α-mercaptocinnamic acid.[2]

Featured Protocol: A Classic Synthesis of 3-Hydroxybenzo[b]thiophene

This protocol outlines a classical approach to the synthesis of a key benzothiophene intermediate, 3-hydroxybenzo[b]thiophene, from thiophenol and chloroacetic acid.

Step 1: Synthesis of Phenylthioacetic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol and an equimolar amount of sodium hydroxide in ethanol.

  • To this solution, add an equimolar amount of chloroacetic acid.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the phenylthioacetic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene

  • In a clean, dry round-bottom flask, suspend the phenylthioacetic acid in acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours.

  • Carefully quench the reaction by pouring the hot mixture into ice water.

  • The 3-hydroxybenzo[b]thiophene will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

The Rise of Transition Metal Catalysis: A Paradigm Shift

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in benzothiophene synthesis with the advent of transition metal-catalyzed cross-coupling and cyclization reactions. These methods offered milder reaction conditions, greater functional group tolerance, and unprecedented control over regioselectivity.

Palladium-catalyzed reactions, in particular, have become a cornerstone of modern benzothiophene synthesis. For example, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide in the presence of a palladium catalyst provides a direct route to 2-substituted benzothiophenes.[3] Copper-catalyzed reactions have also proven highly effective. The thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, facilitated by a copper(I) iodide (CuI) and 1,10-phenanthroline system, offers an efficient pathway to various 2-substituted benzo[b]thiophenes.[4]

More recently, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have emerged as a powerful tool for the regioselective synthesis of benzothiophene derivatives.[5] Gold-catalyzed carbothiolation reactions have also been developed for the atom-economical synthesis of 2,3-disubstituted benzothiophenes.[4]

Table 1: Evolution of Synthetic Methodologies for Benzothiophene Derivatives

MethodologyKey FeaturesTypical ReagentsEra of Prominence
Classical Cyclizations High temperatures, strong acids/bases, limited functional group tolerance.Thiophenol derivatives, strong acids (PPA), dehydrating agents.Early to Mid-20th Century
Transition Metal Catalysis Milder conditions, high yields, excellent functional group tolerance, regioselectivity.Palladium, copper, rhodium, gold catalysts; organometallic reagents.Late 20th Century to Present
Photoredox Catalysis Visible light-mediated, radical-based transformations.Photoredox catalysts (e.g., Eosin Y), diazonium salts, alkynes.21st Century
Electrochemical Synthesis Use of electric current to drive reactions, often avoiding harsh reagents.Electrodes, supporting electrolytes, 2-alkynylthioanisoles.21st Century

From Obscurity to Ubiquity: The Expanding Applications of Benzothiophene Derivatives

The journey of benzothiophene from a chemical curiosity to a "privileged scaffold" is a testament to its remarkable chemical and physical properties. Its rigid, planar structure and electron-rich nature make it an ideal building block for molecules designed to interact with biological targets and to function in electronic devices.

A Scaffold for Healing: Benzothiophenes in Medicinal Chemistry

The benzothiophene core is a prominent feature in a multitude of clinically approved drugs and investigational new drug candidates.[6] Its ability to serve as a bioisostere for other aromatic systems, such as naphthalene or indole, while imparting unique electronic and metabolic properties, has made it a favorite among medicinal chemists.

Notable examples of benzothiophene-containing drugs include:

  • Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.

  • Zileuton: A 5-lipoxygenase inhibitor used for the maintenance treatment of asthma.

  • Sertaconazole: An antifungal medication.[3]

  • Brexpiprazole: An atypical antipsychotic.

The diverse pharmacological activities of benzothiophene derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system effects.[7]

Drug_Development_Timeline cluster_0 Early Discoveries & Synthesis cluster_1 Emergence as a Privileged Scaffold cluster_2 Modern Drug Discovery Discovery_of_Thiophene Discovery of Thiophene (V. Meyer, 1882) Early_Benzothiophene_Synthesis Early Benzothiophene Synthesis Methods (Early 20th Century) Discovery_of_Thiophene->Early_Benzothiophene_Synthesis Conceptual Foundation First_Bioactive_Derivatives Discovery of First Bioactive Derivatives Early_Benzothiophene_Synthesis->First_Bioactive_Derivatives Enabling Chemistry Systematic_SAR_Studies Systematic SAR Studies First_Bioactive_Derivatives->Systematic_SAR_Studies Identification of Hits Clinically_Approved_Drugs Clinically Approved Drugs (Raloxifene, Zileuton, etc.) Systematic_SAR_Studies->Clinically_Approved_Drugs Lead Optimization Ongoing_Research Ongoing Research & New Applications Clinically_Approved_Drugs->Ongoing_Research New Indications & Improvements

Caption: A simplified timeline illustrating the progression from the discovery of thiophene to the development of modern benzothiophene-based drugs.

The Future is Bright: Benzothiophenes in Materials Science

Beyond the realm of medicine, benzothiophene derivatives are playing an increasingly important role in the development of advanced materials. Their inherent electronic properties, thermal stability, and amenability to functionalization make them prime candidates for applications in organic electronics.

Benzothiophene-based molecules are being investigated for use in:

  • Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or as host materials.

  • Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

  • Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.

The ability to tune the electronic properties of benzothiophene derivatives through synthetic modification allows for the rational design of materials with tailored performance characteristics for these and other cutting-edge applications.

Conclusion: A Scaffold of Enduring Significance

From its humble beginnings as a conceptual extension of thiophene chemistry, the benzothiophene scaffold has evolved into a cornerstone of modern organic synthesis and a key component in the development of life-saving medicines and innovative materials. The continuous evolution of synthetic methodologies has provided researchers with an ever-expanding toolbox to create novel benzothiophene derivatives with tailored properties. As our understanding of the intricate interplay between molecular structure and function deepens, the legacy of benzothiophene is certain to endure, paving the way for future discoveries that will shape the landscape of science and technology.

References

An In-depth Technical Guide to the Chemical Stability of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to evaluating the intrinsic stability of this molecule. By integrating established principles of physical organic chemistry with the practical framework of forced degradation studies, we will explore potential degradation pathways and establish a foundation for the development of stable formulations and robust analytical methods.

Introduction: The Significance of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of drug development.[1][2] Understanding how a molecule behaves under various environmental stresses is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.[3] Forced degradation studies, which involve subjecting the compound to conditions more severe than accelerated stability testing, are instrumental in identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][4]

This compound incorporates several functional groups that can influence its stability. The benzothiophene core is a bicyclic aromatic system containing a sulfur heteroatom, which is generally quite stable but can be susceptible to oxidation.[5] The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic attack but can be prone to reduction.[6][7][8] The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. This guide will systematically address the potential impact of these structural features on the molecule's overall stability.

Intrinsic Stability Profile: A Predictive Analysis

Before embarking on experimental studies, a predictive analysis of the molecule's potential liabilities can guide the experimental design.

  • Hydrolytic Stability: The presence of the ethyl ester group suggests a primary degradation pathway will be hydrolysis to the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid. This reaction is expected to be catalyzed by both acid and base.

  • Oxidative Stability: The sulfide linkage within the benzothiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone. The electron-withdrawing nitro group may offer some protection against oxidation of the aromatic rings.[2]

  • Photostability: Nitroaromatic compounds are known to be photosensitive.[1][4] Irradiation with UV or visible light could potentially lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or it could induce other complex degradation pathways.

  • Thermal Stability: Benzothiophene derivatives are generally recognized for their thermal stability.[5] However, the presence of the nitro and ester functional groups may lower the overall thermal decomposition temperature compared to the parent heterocycle.

A Framework for Forced Degradation Studies

To experimentally determine the chemical stability of this compound, a systematic forced degradation study is essential.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[3]

The following diagram outlines a comprehensive workflow for this investigation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound solution Prepare Stock Solution (e.g., in Acetonitrile/Water) start->solution hydrolysis Hydrolysis (Acidic, Basic, Neutral) solution->hydrolysis oxidation Oxidation (e.g., H2O2) solution->oxidation thermal Thermal (Dry Heat, Solution) solution->thermal photolytic Photolytic (UV/Vis Light) solution->photolytic hplc Stability-Indicating HPLC-UV/MS Method hydrolysis->hplc oxidation->hplc thermal->hplc photolytic->hplc characterization Characterize Degradants (MS, NMR) hplc->characterization method_validation Validate Stability- Indicating Method hplc->method_validation pathways Identify Degradation Pathways characterization->pathways

Caption: A typical workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for any stability study is the development and validation of a stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products and formulation excipients.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of acetonitrile and water (or a suitable buffer) is recommended to ensure the separation of compounds with a range of polarities.

  • Detection Wavelength: The UV detector should be set at a wavelength where this compound and its likely degradants have significant absorbance (e.g., around 254 nm or the compound's λmax).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocols for Forced Degradation

The following protocols are designed to systematically investigate the stability of this compound under various stress conditions.

3.2.1. Hydrolytic Degradation

  • Objective: To assess the susceptibility of the ethyl ester to hydrolysis.

  • Protocol:

    • Prepare three solutions of the compound in:

      • 0.1 N Hydrochloric Acid (acidic condition)

      • 0.1 N Sodium Hydroxide (basic condition)

      • Purified Water (neutral condition)

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the validated stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Objective: To evaluate the stability of the benzothiophene ring and other functional groups towards oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v) to initiate oxidation.

    • Keep the solution at room temperature and monitor the reaction over time by withdrawing aliquots at specified intervals.

    • Analyze the samples by HPLC.

3.2.3. Thermal Degradation

  • Objective: To determine the compound's stability at elevated temperatures.

  • Protocol:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a specified period.

    • Solution State: Reflux a solution of the compound for a set duration.

    • At the end of the study period, dissolve the solid sample in a suitable solvent and analyze both solid and solution state samples by HPLC.

3.2.4. Photolytic Degradation

  • Objective: To assess the compound's sensitivity to light.

  • Protocol:

    • Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Data Interpretation and Degradation Pathway Elucidation

The data from the forced degradation studies should be compiled and analyzed to determine the rate and extent of degradation under each stress condition.

Stress ConditionExpected Primary Degradation ProductPotential Secondary Degradants
Acidic Hydrolysis 5-Nitro-1-benzothiophene-2-carboxylic acid-
Basic Hydrolysis 5-Nitro-1-benzothiophene-2-carboxylic acidPotential for further degradation of the ring system under harsh basic conditions
Oxidation This compound-1-oxide (sulfoxide)This compound-1,1-dioxide (sulfone)
Photolysis Ethyl 5-amino-1-benzothiophene-2-carboxylateNitroso and hydroxylamino intermediates
Thermal Likely to be stable under moderate conditions; complex mixture at high temperaturesDecarboxylation or other fragmentation products

The following diagram illustrates the potential primary degradation pathways:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (Reduction) parent This compound hydrolysis_product 5-Nitro-1-benzothiophene- 2-carboxylic acid parent->hydrolysis_product H2O, H+ or OH- oxidation_product Ethyl 5-nitro-1-benzothiophene- 2-carboxylate-1-oxide parent->oxidation_product [O] photolysis_product Ethyl 5-amino-1-benzothiophene- 2-carboxylate parent->photolysis_product hv, [H]

Caption: Potential degradation pathways of the target molecule.

For the definitive identification of degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are indispensable.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the chemical stability of this compound. By systematically applying forced degradation methodologies, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify its degradation pathways, and develop robust, stability-indicating analytical methods.

Based on the chemical structure, the primary anticipated degradation pathways are hydrolysis of the ethyl ester and reduction of the nitro group under photolytic stress. The benzothiophene core is expected to be relatively stable, with the potential for oxidation at the sulfur atom under strong oxidizing conditions.

The insights gained from these studies are critical for making informed decisions during formulation development, establishing appropriate storage conditions, and defining the shelf-life of any drug product containing this intermediate or a related API.

References

A Technical Guide to the Biological Potential of Nitrobenzothiophenes: From Antimicrobial Action to Anti-inflammatory and Anticancer Prospects

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro (NO₂) group onto this scaffold profoundly alters its electronic properties and steric profile, unlocking a diverse range of biological activities. This technical guide provides an in-depth analysis of the known and potential therapeutic applications of nitrobenzothiophene derivatives. We will explore the established antimicrobial and anti-inflammatory properties of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Furthermore, this guide will examine the emerging, albeit less explored, potential of nitrobenzothiophenes as anticancer agents, drawing parallels from related scaffolds to propose future research directions. The content herein is designed to serve as a comprehensive resource, synthesizing field-proven insights with detailed methodologies to empower researchers in the ongoing quest for novel therapeutic agents.

Introduction: The Benzothiophene Scaffold and the Influence of the Nitro Group

The fusion of a benzene ring with a thiophene ring gives rise to benzothiophene, a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in drug discovery. Its rigid, planar structure and the presence of a sulfur atom provide unique opportunities for molecular interactions with biological targets.

The strategic addition of a nitro group, a potent electron-withdrawing moiety, serves as a critical chemical modulator. The NO₂ group significantly impacts the molecule's reactivity and biological efficacy, often acting as both a pharmacophore and, potentially, a toxicophore.[1][2][3] Its influence stems from its ability to decrease electron density in the aromatic system, making the scaffold susceptible to nucleophilic attack, a key feature in some of its antimicrobial mechanisms.[4] Moreover, the nitro group's redox properties are central to its bioactivity, as intracellular reduction can generate reactive nitroso and hydroxylamine intermediates that exert cytotoxic effects on pathogens and potentially cancer cells.[5] This guide dissects the biological consequences of this potent chemical marriage.

Antimicrobial Activity of Nitrobenzothiophenes

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Nitroaromatic compounds, including nitrobenzothiophenes, have demonstrated significant potential in this arena.[2][5]

Mechanisms of Antimicrobial Action

The antimicrobial effects of nitrothiophenes are thought to proceed through multiple pathways, depending on the specific substitution pattern of the molecule.

  • Reductive Activation: A widely accepted model for nitroaromatic compounds involves intracellular enzymatic reduction of the nitro group.[5] This process, often occurring under the anaerobic or microaerophilic conditions found within certain bacteria, generates highly reactive radical species. These intermediates can induce cellular damage through covalent binding to DNA, leading to nuclear damage, or by generating oxidative stress, ultimately resulting in cell death.[5]

  • Nucleophilic Aromatic Substitution: For nitrothiophenes bearing a suitable leaving group (such as a halogen) at a key position, a direct chemical interaction is a proposed mechanism. Intracellular nucleophiles, like the thiol groups of cysteine residues in proteins, can attack the electron-deficient aromatic ring, displacing the leaving group and leading to irreversible covalent modification of essential biomolecules.[4][6]

  • Meisenheimer Complex Formation: In the absence of a leaving group, highly electron-deficient nitrothiophenes (e.g., 2,4-dinitrothiophene) are thought to act by forming stable, non-covalent intermediates known as Meisenheimer complexes with intracellular nucleophiles.[4][6] This sequestration of vital cellular components can disrupt critical metabolic processes.

Antimicrobial Mechanisms of Nitrobenzothiophenes Proposed Antimicrobial Mechanisms cluster_0 Reductive Activation Pathway cluster_1 Direct Interaction Pathway NBT Nitrobenzothiophene (R-NO₂) REDUCT Bacterial Nitroreductases NBT->REDUCT Reduction RNI Reactive Nitro Intermediates (R-NO₂⁻, R-NO) REDUCT->RNI DAMAGE DNA Damage & Oxidative Stress RNI->DAMAGE DEATH1 Bacterial Cell Death DAMAGE->DEATH1 HNBT Halogenated Nitrobenzothiophene THIOL Intracellular Thiol (e.g., Cysteine) HNBT->THIOL Nucleophilic Attack MOD Covalent Modification of Proteins THIOL->MOD DEATH2 Bacterial Cell Death MOD->DEATH2

Caption: Proposed antimicrobial mechanisms of nitrobenzothiophenes.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the position of the nitro group significantly impacts antimicrobial potency. For instance, 5-nitrobenzothiophene generally exhibits greater activity than its 2- or 3-nitro counterparts against common bacterial strains.[1] The presence of multiple nitro groups or additional electron-withdrawing substituents, such as halogens, can further enhance this activity.[6]

CompoundPosition of Nitro Group(s)Other SubstituentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
2-Nitrobenzothiophene2None>12864[1]
3-Nitrobenzothiophene3None6432[1]
5-Nitrobenzothiophene5None3216[1]
2-Chloro-3,5-dinitrothiophene3, 52-ChloroHighly ActiveHighly Active[6]
2-Bromo-3,5-dinitrothiophene3, 52-BromoHighly ActiveHighly Active[6]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC Determination Workflow Workflow for Broth Microdilution Assay P1 Prepare Stock Solution of Nitrobenzothiophene in DMSO P2 Perform 2-Fold Serial Dilutions in a 96-Well Plate using Mueller-Hinton Broth (MHB) P1->P2 P4 Add Inoculum to Each Well (Final concentration ~5x10⁵ CFU/mL) P2->P4 P5 Include Positive (No Drug) & Negative (No Bacteria) Controls P3 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) P3->P4 P6 Incubate Plates (37°C for 18-24 hours) P4->P6 P7 Read Results: Determine MIC as the Lowest Concentration with No Visible Growth P6->P7 NF-kB Signaling Pathway NF-κB Signaling and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB IkB_NFkB:f0->IkB Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation NBT Nitrobenzothiophene NBT->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes MTT Assay Workflow Workflow for MTT Cytotoxicity Assay S1 Seed Cancer Cells (e.g., MCF-7) in a 96-Well Plate and Allow Adhesion S2 Treat Cells with Serial Dilutions of Nitrobenzothiophene for 24-72 hours S1->S2 S3 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) to Wells S2->S3 S4 Incubate for 2-4 hours. Viable cells convert yellow MTT to purple formazan S3->S4 S5 Solubilize Formazan Crystals using a Solvent (e.g., DMSO, isopropanol) S4->S5 S6 Read Absorbance on a Plate Reader (e.g., at 570 nm) S5->S6 S7 Calculate % Viability and Determine IC₅₀ Value S6->S7

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific background for the synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. The described pathway proceeds from the readily available starting material, 2-fluoro-5-nitroacetophenone, via a base-mediated reaction with ethyl thioglycolate. This method leverages an initial Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular condensation reaction. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss critical process parameters and troubleshooting strategies to ensure a robust and reproducible synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction & Scientific Rationale

Benzothiophene scaffolds are privileged structures in drug discovery, appearing in a wide range of pharmaceuticals including antidepressants and HIV-1 reverse transcriptase inhibitors.[1] The 5-nitro substitution on the benzothiophene ring serves as a versatile chemical handle for further functionalization, making the target molecule, this compound, a valuable building block.

The chosen synthetic strategy is a robust and efficient two-step, one-pot sequence. It circumvents the need for transition-metal catalysts by utilizing the inherent reactivity of the starting material.[2] The 2-fluoro-5-nitroacetophenone is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group at the para position and the acetyl group at the ortho position relative to the fluorine atom. This activation facilitates the displacement of the fluoride ion by a sulfur nucleophile, in this case, the thiolate anion generated from ethyl thioglycolate. The subsequent intramolecular cyclization and dehydration is a type of condensation reaction that efficiently constructs the thiophene ring fused to the benzene core.

Reaction Mechanism and Pathway

The overall transformation can be understood as a sequence of two primary chemical events:

  • Nucleophilic Aromatic Substitution (SNAr): The base (potassium carbonate) deprotonates the thiol of ethyl thioglycolate to form a potent thiolate nucleophile. This thiolate attacks the electron-deficient carbon atom bearing the fluorine atom on the 2-fluoro-5-nitroacetophenone ring. The fluoride ion is subsequently eliminated, forming a thioether intermediate.

  • Intramolecular Aldol-Type Condensation & Dehydration: The base then abstracts a proton from the α-carbon of the thioether moiety (adjacent to the ester group), creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. The resulting five-membered ring intermediate, an alkoxide, is protonated during workup to form a tertiary alcohol, which readily dehydrates under the reaction conditions (or upon gentle heating) to yield the final aromatic benzothiophene system.

A diagrammatic representation of this mechanism is provided below.

reaction_mechanism Figure 1: Reaction Mechanism R1 2-Fluoro-5-nitroacetophenone I1 Thioether Intermediate R1->I1 1. SₙAr R2 Ethyl Thioglycolate R2->I1 Base K₂CO₃ Base->R2 Deprotonation Base->I1 Deprotonation I2 Cyclized Alkoxide I1->I2 2. Intramolecular   Condensation I3 Dehydrated Product I2->I3 3. Dehydration Product This compound I3->Product

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Fluoro-5-nitroacetophenone79110-05-7183.131.83 g10.0Starting material
Ethyl Thioglycolate623-51-8120.171.32 g (1.20 mL)11.01.1 equivalents, nucleophile
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.212.76 g20.02.0 equivalents, base
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.0940 mL-Reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-For extraction
Brine (Saturated NaCl solution)7647-14-5-~100 mL-For washing
Deionized Water (H₂O)7732-18-518.02~200 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Drying agent
Silica Gel (for column chromatography)7631-86-9-As needed-Stationary phase
Hexanes/Ethyl Acetate Mixture--As needed-Mobile phase for chromatography
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

    • Add 2-fluoro-5-nitroacetophenone (1.83 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the flask.

    • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous DMF (40 mL) to the flask via syringe.

    • Begin stirring the suspension at room temperature.

    • Using a syringe, add ethyl thioglycolate (1.20 mL, 11.0 mmol) dropwise to the stirring suspension over 5 minutes. An initial color change may be observed.

  • Reaction:

    • Heat the reaction mixture to 80 °C using the heating mantle.

    • Maintain the temperature and allow the reaction to stir for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc mobile phase. The disappearance of the starting material (2-fluoro-5-nitroacetophenone) indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 70 mL).

    • Combine the organic layers in the separatory funnel and wash with brine (2 x 50 mL) to remove residual DMF and water.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

  • Final Product Handling:

    • Dry the purified product under high vacuum for several hours to remove any residual solvent.

    • Record the final mass and calculate the percentage yield.

    • Store the product in a cool, dark, and dry place.

Expected Product Characterization
ParameterExpected Result
Chemical Name This compound
Molecular Formula C₁₁H₉NO₄S
Molar Mass 267.26 g/mol
Appearance Yellow to pale-brown solid
Yield 75-85% (typical)
Melting Point 158-162 °C
¹H NMR (CDCl₃) δ (ppm): 8.80 (d, 1H), 8.25 (dd, 1H), 8.15 (s, 1H), 7.95 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H) (Predicted values, may vary slightly)
Mass Spec (ESI+) m/z: 268.03 [M+H]⁺, 290.01 [M+Na]⁺

Process Workflow

The entire synthetic protocol can be visualized as a linear workflow from initial setup to final analysis.

workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Flame-dried glassware, inert atmosphere) B 2. Reagent Addition (Add solids, then DMF, then Ethyl Thioglycolate) A->B C 3. Reaction (Heat to 80°C, 6-8h, TLC monitoring) B->C D 4. Aqueous Workup (Quench with water, precipitate product) C->D E 5. Extraction (Extract with Ethyl Acetate, wash with brine) D->E F 6. Drying & Concentration (Dry with MgSO₄, use rotary evaporator) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Final Product (Dry under vacuum, characterize) G->H

Caption: Figure 2: Experimental Workflow.

Discussion and Troubleshooting

  • Choice of Base and Solvent: Potassium carbonate is an effective and economical base for this transformation. It is strong enough to deprotonate the thiol without significantly hydrolyzing the ester product. Anhydrous DMF is an ideal polar aprotic solvent as it readily dissolves the reactants and intermediates and can facilitate SNAr reactions.

  • Inert Atmosphere: While the reaction is not extremely sensitive to air, maintaining an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidation of the thiol or thiolate intermediate, thereby maximizing the yield.

  • Temperature Control: The reaction temperature of 80 °C provides a balance between a reasonable reaction rate and minimizing potential side reactions, such as ester hydrolysis or decomposition.

  • Troubleshooting - Low Yield:

    • Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 90 °C). Ensure the reagents, especially the ethyl thioglycolate, are of good quality.

    • Moisture: Water in the reaction can hydrolyze the ester and interfere with the base. Ensure all glassware is dry and use anhydrous solvent and base.

    • Workup Losses: Ensure thorough extraction from the aqueous layer. The product may have some solubility in water, so multiple extractions are crucial.

Safety Precautions

  • 2-Fluoro-5-nitroacetophenone: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Ethyl Thioglycolate: Toxic if swallowed and has a strong, unpleasant odor. Always handle in a fume hood.[3]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • General: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. The reaction should be performed in a well-ventilated chemical fume hood.

References

Application Notes & Protocols: Ethyl 5-nitro-1-benzothiophene-2-carboxylate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and electron-rich nature facilitate interactions with a wide array of biological targets.[2] This guide focuses on a particularly valuable building block, Ethyl 5-nitro-1-benzothiophene-2-carboxylate , detailing its synthesis, characterization, and strategic derivatization. We provide field-proven protocols for transforming this intermediate into diverse chemical libraries and outline a workflow for screening these libraries in the context of kinase inhibitor discovery, a prominent application for this scaffold.[3][4]

Introduction: The Strategic Value of a Dual-Functionalized Intermediate

This compound is an exemplary intermediate for drug discovery programs due to the orthogonal reactivity of its two key functional groups.

  • The Ethyl Ester (C2-Position): This group can be readily hydrolyzed to a carboxylic acid, a critical handle for amide bond formation—a ubiquitous linkage in pharmaceuticals. Alternatively, it can be converted into other functional groups, providing a primary vector for molecular diversity.

  • The Nitro Group (C5-Position): The electron-withdrawing nitro group can be a pharmacophore in its own right or, more commonly, serve as a precursor to an aniline.[5] This is achieved through well-established reduction chemistry, yielding a nucleophilic amino group that opens a second, independent vector for diversification (e.g., through sulfonamide or amide formation).

This dual functionality allows for the systematic and divergent synthesis of compound libraries, enabling a thorough exploration of the structure-activity relationship (SAR) around the benzothiophene core.

Section 1: Synthesis and Characterization of the Core Intermediate

The synthesis of this compound is a robust and scalable process. The following protocol is based on established benzothiophene synthesis methodologies, such as the Beck synthesis involving nucleophilic substitution and cyclization.[6]

Protocol 1.1: Synthesis of this compound

This protocol involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl thioglycolate, followed by an intramolecular cyclization.

Rationale: The reaction begins with a base-catalyzed condensation of the thioglycolate onto the aldehyde. The subsequent step is an intramolecular nucleophilic aromatic substitution, where the sulfur displaces the chlorine, forming the thiophene ring. The choice of a non-protic polar solvent like DMF facilitates this SNAr reaction, and potassium carbonate serves as a cost-effective base to deprotonate both the thiol and the intermediate α-carbon.

Materials:

  • 2-chloro-5-nitrobenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry three-neck flask under a nitrogen atmosphere, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the stirred solution.

  • Slowly add ethyl thioglycolate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) or by recrystallization from ethanol to yield the title compound as a solid.

Workflow for Synthesis and Purification

reagents 1. 2-chloro-5-nitrobenzaldehyde 2. Ethyl thioglycolate 3. K₂CO₃ in DMF reaction Reaction at 80-90°C (4-6 hours) reagents->reaction Combine & Heat workup Aqueous Workup (Quench, Extract with EtOAc) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Crude Product product Ethyl 5-nitro-1-benzothiophene- 2-carboxylate purification->product Pure Intermediate

Caption: Synthesis and purification workflow for the core intermediate.

Characterization

A self-validating protocol requires rigorous characterization of the product to confirm its identity and purity before proceeding with derivatization.

Expected Analytical Data: The following table summarizes the expected spectroscopic data for the title compound.[7]

Analysis Type Expected Results
¹H NMR (CDCl₃, 400 MHz)δ ~8.8 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~162 (C=O), 148, 145, 142, 138, 130, 126, 124, 121 (Ar-C), 62 (-OCH₂), 14 (-CH₃) ppm.
Mass Spec. (ESI+)m/z = 266.0 [M+H]⁺, 288.0 [M+Na]⁺.
Appearance Yellow to light brown solid.

Section 2: Strategic Derivatization for Library Synthesis

The true power of this intermediate lies in its capacity for divergent synthesis. The following protocols detail key transformations at the ester and nitro functionalities.

Pathway A: Modification of the Ester Group

Rationale: Converting the ethyl ester to a carboxylic acid is often the first step to creating amide libraries. Lithium hydroxide is a common choice as it effectively hydrolyzes the ester under mild conditions, minimizing side reactions.

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-nitro-1-benzothiophene-2-carboxylic acid.[8]

Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds by activating the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction.

  • In an anhydrous solvent (e.g., DMF or CH₂Cl₂), dissolve 5-nitro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 6-18 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired amide derivative.

Pathway B: Modification of the Nitro Group

Rationale: Reduction of an aromatic nitro group is a fundamental transformation. Tin(II) chloride in concentrated HCl is a classic and reliable method that proceeds quickly at moderate temperatures and is tolerant of the ester group.

  • Suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to 60-70 °C for 1-2 hours.

  • Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to yield Ethyl 5-amino-1-benzothiophene-2-carboxylate.

Divergent Derivatization Pathways

cluster_ester Pathway A: Ester Modification cluster_nitro Pathway B: Nitro Modification start Ethyl 5-nitro-1-benzothiophene- 2-carboxylate acid 5-Nitro-1-benzothiophene- 2-carboxylic acid start->acid Protocol 2.1 (Saponification) amine Ethyl 5-amino-1-benzothiophene- 2-carboxylate start->amine Protocol 2.3 (Nitro Reduction) amide Amide Library (R-NH-CO-Ar) acid->amide Protocol 2.2 (Amide Coupling) sulfonamide Sulfonamide Library (R-SO₂-NH-Ar) amine->sulfonamide Acylation / Sulfonylation

Caption: Divergent synthesis routes from the core intermediate.

Section 3: Application Case Study: Kinase Inhibitor Discovery

Benzothiophene derivatives have been successfully developed as potent kinase inhibitors.[3][4][9] The libraries generated from this compound are well-suited for screening against kinase panels to identify novel therapeutic leads.

Protocol 3.1: General High-Throughput Kinase Inhibition Assay

Rationale: Assays like the ADP-Glo™ Kinase Assay (Promega) are luminescence-based methods that quantify the amount of ADP produced during a kinase reaction. A decrease in signal relative to a control indicates inhibition of the kinase by the test compound. This format is highly amenable to high-throughput screening (HTS).

  • Compound Preparation: Prepare a stock solution of each synthesized derivative in 100% DMSO. Create a dilution series to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test compounds from the dilution series to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Screening and Data Analysis Workflow

library Synthesized Benzothiophene Library hts High-Throughput Screen (e.g., ADP-Glo Assay) vs. Kinase Panel library->hts primary_hits Primary Hits (% Inhibition > 50%) hts->primary_hits dose_response Dose-Response Assay (IC₅₀ Determination) primary_hits->dose_response validated_hits Validated Hits (Potent & Selective) dose_response->validated_hits sar Structure-Activity Relationship (SAR) Analysis validated_hits->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for kinase inhibitor screening and hit validation.

Hypothetical Screening Data

The following table presents plausible IC₅₀ data for a small, representative set of derivatives against several cancer-relevant kinases, based on published findings for similar scaffolds.[4][9]

Compound ID Structure (R Group) Clk1 IC₅₀ (nM) Dyrk1A IC₅₀ (nM) Haspin IC₅₀ (nM)
Parent Acid 5-NO₂, 2-COOH>10,000>10,000>10,000
Amide-1 5-NO₂, 2-CONH(4-fluorobenzyl)8501,200450
Amide-2 5-NO₂, 2-CONH(morpholine)2,1003,500980
Amine-Ester 5-NH₂, 2-COOEt5,600>10,000>10,000
Sulfonamide-1 5-NHSO₂(phenyl), 2-COOEt1503202,500
Sulfonamide-2 5-NHSO₂(4-methoxyphenyl), 2-COOEt952101,800

Interpretation: This hypothetical data illustrates how derivatization can dramatically impact potency and selectivity. For instance, converting the inactive parent acid to amides and sulfonamides yields compounds with significant activity. The sulfonamides (Sulfonamide-1 and -2) show promising potency against Clk1 and Dyrk1A, suggesting a productive avenue for lead optimization.

Conclusion

This compound is more than just a chemical; it is a strategic starting point for medicinal chemistry campaigns. Its dual reactive handles enable the efficient construction of diverse compound libraries. The protocols and workflows detailed in this guide provide a robust framework for synthesizing these libraries and screening them for biological activity, with a particular focus on the discovery of novel kinase inhibitors. By understanding the causality behind each experimental step, researchers can effectively leverage this intermediate to accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols: Antimicrobial Properties of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Benzothiophene Scaffolds in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, benzothiophene derivatives have garnered significant attention within the medicinal chemistry community.[1] This class of sulfur-containing heterocyclic compounds has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1] The structural versatility of the benzothiophene nucleus allows for extensive functionalization, enabling the modulation of its pharmacological profile.

This document provides a detailed guide to understanding and evaluating the antimicrobial potential of a specific derivative, Ethyl 5-nitro-1-benzothiophene-2-carboxylate . The introduction of a nitro group at the 5-position is of particular interest, as nitroaromatic compounds are a well-established class of antimicrobials.[2] The antimicrobial efficacy of these compounds is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules such as DNA.[2]

While direct experimental data on the antimicrobial spectrum of this compound is not extensively published, this guide synthesizes information from closely related nitro-substituted benzothiophene and thiophene analogs to provide a robust framework for its investigation.[3][4][5][6][7] We will detail the core principles of its potential mechanism of action, provide comprehensive protocols for its antimicrobial evaluation, and offer insights into the interpretation of results.

Hypothesized Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is likely multifaceted, leveraging both the benzothiophene core and the 5-nitro functional group.

  • Reductive Activation of the Nitro Group: The primary hypothesized mechanism involves the intracellular reduction of the nitro group.[2] This bioactivation process, catalyzed by microbial nitroreductases, generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals. These reactive species can covalently bind to and inflict damage upon critical cellular components like DNA, proteins, and lipids, ultimately culminating in microbial cell death.[2]

  • Disruption of Cellular Processes: The benzothiophene scaffold itself may contribute to the antimicrobial effect by interacting with microbial enzymes or disrupting cell membrane integrity. Studies on other benzothiophene derivatives suggest various potential targets within microbial cells.

G cluster_microbe Microbial Cell Compound Ethyl 5-nitro-1- benzothiophene-2-carboxylate Nitroreductases Nitroreductases Compound->Nitroreductases Enters cell & is reduced by ReactiveIntermediates Reactive Nitrogen Species (e.g., Nitroso, Superoxide) Nitroreductases->ReactiveIntermediates Generates DNA DNA ReactiveIntermediates->DNA Proteins Proteins ReactiveIntermediates->Proteins Lipids Lipids ReactiveIntermediates->Lipids Damage Macromolecular Damage DNA->Damage Proteins->Damage Lipids->Damage CellDeath Cell Death Damage->CellDeath Leads to

Caption: Hypothesized reductive activation pathway of this compound.

Quantitative Antimicrobial Activity: Extrapolated Data from Analogs

Compound ClassMicroorganismMIC Range (µg/mL)Reference
Tetrahydrobenzothiophene derivativesEscherichia coli0.64–19.92[5]
Tetrahydrobenzothiophene derivativesPseudomonas aeruginosa0.72–45.30[5]
Tetrahydrobenzothiophene derivativesSalmonella spp.0.54–90.58[5]
Tetrahydrobenzothiophene derivativesStaphylococcus aureus1.11–99.92[5]
Benzimidazolo benzothiophene derivativesKlebsiella pneumoniae20[3]
2-amino-5-nitrothiophene derivativesStaphylococcus aureusInhibitory effects observed[6]
2-amino-5-nitrothiophene derivativesEscherichia coliInhibitory effects observed[6]
5-nitro-thiophene-thiosemicarbazonesCandida spp.Potent activity reported[7]
5-nitro-thiophene-thiosemicarbazonesCryptococcus neoformansPotent activity reported[7]

Note: This data is for structurally related compounds and should be used as a guideline for designing initial concentration ranges for testing this compound.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial properties of this compound, a series of standardized in vitro assays are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[8]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

G A Prepare Stock Solution of Compound B Perform Serial Dilution in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read MIC Value E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to the test compound.

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[1]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab to create a bacterial lawn.

  • Disk Preparation and Application: Impregnate sterile paper disks with a known concentration of this compound solution. Aseptically place the disks onto the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of the compound, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent, and the number of viable bacteria (CFU/mL) is determined at different time points. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Protocol:

  • Preparation: Prepare flasks containing broth with different concentrations of the test compound (e.g., 1x, 2x, and 4x the MIC) and a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

G A Prepare Inoculum and Compound Concentrations B Inoculate Flasks A->B C Incubate and Sample at Time Intervals B->C D Perform Serial Dilutions and Plate C->D E Count Colonies and Calculate CFU/mL D->E F Plot Time-Kill Curves E->F

Caption: Workflow for the Time-Kill Kinetic Assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for antimicrobial drug discovery. Its structural features, combining the versatile benzothiophene scaffold with a bioactivatable nitro group, provide a strong rationale for its investigation against a panel of clinically relevant pathogens. The protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of its antimicrobial properties.

Future research should focus on obtaining empirical data for this specific compound, including its MIC against a broad range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Elucidating its precise mechanism of action, assessing its cytotoxicity against mammalian cell lines, and exploring its in vivo efficacy are critical next steps in its development as a potential therapeutic agent.

References

Application Note: Continuous Flow Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Continuous Flow in Synthesizing Heterocyclic Scaffolds

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is a valuable heterocyclic compound, with the benzothiophene core being a significant motif in medicinal chemistry and materials science.[1] The introduction of a nitro group provides a key handle for further functionalization, making this molecule a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][2]

Traditionally, the synthesis of such compounds, particularly the nitration step, is performed in batch reactors. However, nitration reactions are notoriously exothermic and can pose significant safety risks, especially on a larger scale.[3][4][5] Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a microreactor or a continuous stirred-tank reactor (CSTR), several advantages are realized, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes at any given time.[3][6][7][8] This application note provides a detailed protocol for the continuous flow synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Process Rationale

The synthesis of this compound can be envisioned through a two-step process: first, the formation of the benzothiophene ring system, followed by the regioselective nitration of the aromatic ring. While various methods exist for the synthesis of benzothiophenes, a common approach involves the cyclization of a substituted thiophenol derivative.

The key step, and the focus of this application note, is the nitration of the pre-formed Ethyl 1-benzothiophene-2-carboxylate. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a nitrating agent, attacks the electron-rich benzothiophene ring.

The rationale for employing a continuous flow process for the nitration step is grounded in several key principles of process intensification and safety:

  • Enhanced Safety: Nitration is a highly exothermic process.[3] In a continuous flow reactor, the small internal volume and high surface-area-to-volume ratio allow for rapid and efficient heat dissipation, significantly mitigating the risk of thermal runaway that can occur in large batch reactors.[3][6][8]

  • Precise Control: Flow chemistry enables tight control over reaction parameters such as temperature, residence time, and stoichiometry.[2][7] This level of control is crucial for achieving high selectivity and minimizing the formation of unwanted byproducts.

  • Improved Yield and Purity: The rapid mixing and efficient heat transfer in flow reactors can lead to cleaner reaction profiles and higher yields of the desired product.[7]

  • Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production can be increased by running the system for longer periods or by numbering up (running multiple reactors in parallel).[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the proposed continuous flow setup for the nitration of Ethyl 1-benzothiophene-2-carboxylate.

Continuous_Flow_Nitration cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching cluster_workup Work-up & Collection A Reagent A: Ethyl 1-benzothiophene-2-carboxylate in Sulfuric Acid M Static Mixer A->M B Reagent B: Nitrating Agent (e.g., Nitric Acid) B->M P1 Pump A P1->A P2 Pump B P2->B R Flow Reactor (e.g., PFA Tubing in Thermostat) M->R M2 T-Mixer R->M2 Q Quenching Solution (Ice-water) Q->M2 P3 Pump C P3->Q BPR Back Pressure Regulator M2->BPR C Collection Vessel BPR->C

Caption: Continuous flow setup for the nitration of Ethyl 1-benzothiophene-2-carboxylate.

Detailed Experimental Protocol

This protocol outlines the continuous flow synthesis of this compound. Caution: This reaction involves strong acids and is exothermic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4]

Materials and Reagents:

  • Ethyl 1-benzothiophene-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Two high-pressure pumps (e.g., HPLC pumps)

  • One pump for quenching solution

  • Static mixer (e.g., PFA or glass)

  • PFA tubing for the flow reactor

  • Thermostatic bath (e.g., oil or water bath)

  • Back pressure regulator

  • Collection vessel

  • Standard laboratory glassware for work-up

Procedure:

  • Reagent Preparation:

    • Solution A: Carefully dissolve Ethyl 1-benzothiophene-2-carboxylate in concentrated sulfuric acid to a final concentration of 0.5 M. This should be done in an ice bath to dissipate the heat of dissolution.

    • Solution B: Use fuming nitric acid as the nitrating agent.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.

    • Immerse the PFA tubing reactor in the thermostatic bath set to the desired temperature (e.g., 10 °C).

    • Set the back pressure regulator to maintain a constant pressure throughout the system (e.g., 5 bar) to ensure smooth flow and prevent outgassing.

  • Reaction Execution:

    • Begin by pumping the solvent (sulfuric acid) through the system to prime it.

    • Start pumping Solution A and Solution B into the static mixer at the desired flow rates. A typical starting point would be a 1:1 molar ratio of the substrate to the nitrating agent. The total flow rate will determine the residence time in the reactor.

    • The combined stream from the mixer flows through the PFA tubing reactor where the nitration takes place.

    • The reaction mixture is then quenched by mixing with a continuous flow of ice-cold water in a T-mixer.

  • Work-up and Purification:

    • Collect the quenched reaction mixture in a vessel containing ice.

    • Once the reaction is complete, transfer the collected mixture to a separatory funnel.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Process Optimization and Parameter Effects

The yield and purity of the final product are highly dependent on several key process parameters. The following table summarizes these parameters and their expected effects.

ParameterRangeEffect on Yield and PurityRationale
Temperature 0 - 25 °CLower temperatures generally favor higher selectivity for the 5-nitro isomer and reduce the formation of byproducts.Nitration is exothermic; better temperature control prevents over-nitration and side reactions.
Residence Time 1 - 10 minA shorter residence time may lead to incomplete conversion, while a longer time can increase the risk of side reactions. Optimization is key.Determined by the reactor volume and total flow rate.
Stoichiometry (Nitrating Agent) 1.0 - 1.5 equiv.Using a slight excess of the nitrating agent can ensure complete conversion of the starting material. A large excess should be avoided to minimize byproducts.Precise molar ratios are easily controlled with accurate pumping systems.

Safety Considerations

The continuous flow synthesis of nitro compounds offers significant safety advantages over batch processing, but it is not without hazards.[6] The following safety protocols must be strictly adhered to:

  • Handling of Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents.[4] Always wear appropriate PPE and handle these reagents in a fume hood.

  • Exothermic Reaction: Although the flow system provides excellent heat management, it is crucial to monitor the temperature of the reactor. An automated shutdown system linked to temperature probes is highly recommended.

  • System Integrity: Regularly inspect all tubing and connections for leaks or degradation, especially when working with corrosive materials.

  • Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits.

Conclusion

The continuous flow synthesis of this compound represents a safer, more efficient, and highly controllable alternative to traditional batch methods.[7][9] By leveraging the inherent advantages of flow chemistry, researchers and drug development professionals can produce this valuable intermediate with improved yield, purity, and process safety. The detailed protocol and optimization guidelines provided in this application note serve as a comprehensive resource for the implementation of this modern synthetic approach.

References

Application Notes & Protocols: Ethyl 5-nitro-1-benzothiophene-2-carboxylate in the Synthesis of Condensed Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Condensed Benzothiazoles

Condensed benzothiazoles represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. These scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] The development of efficient and versatile synthetic routes to access novel analogues of these structures is a primary objective in medicinal chemistry.[5]

This guide details the strategic use of Ethyl 5-nitro-1-benzothiophene-2-carboxylate as a pivotal starting material for the construction of complex, condensed benzothiazole systems. The inherent functionality of this precursor—namely the nitro group poised for transformation into a nucleophilic amine, and the intrinsic benzothiophene core—provides a direct pathway to sophisticated polycyclic architectures. We will explore the underlying chemical logic, provide validated, step-by-step protocols, and offer insights into the critical parameters for successful synthesis.

Core Directive: A Two-Stage Synthetic Strategy

The conversion of this compound into a condensed benzothiazole system is elegantly achieved through a two-stage process. This strategy is centered on first unmasking a reactive amino group via reduction, followed by a cyclization/annulation step to construct the fused thiazole ring.

Mechanistic Rationale: From Latent Amine to Fused Heterocycle

Stage 1: Reductive Amination. The journey begins with the selective reduction of the aromatic nitro group at the C-5 position to a primary amine. This is the most critical transformation, as it converts an electron-withdrawing group into a strongly nucleophilic, electron-donating group, which is essential for the subsequent cyclization. A variety of robust methods can be employed for this purpose:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source is a clean and efficient method.[6][7]

  • Metal-Acid Reduction: Classic methods involving easily oxidized metals such as tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl) are highly effective and widely used on an industrial scale.[6][7] Tin(II) chloride (SnCl₂), in particular, offers a milder alternative.

The resulting intermediate, Ethyl 5-amino-1-benzothiophene-2-carboxylate , contains the ortho-aminothiophene-like motif necessary for the next stage.

Stage 2: Thiazole Ring Annulation. With the amino group in place, the molecule is primed for the construction of the fused thiazole ring. The amino group and the adjacent sulfur atom of the benzothiophene ring provide the two heteroatoms required. The final carbon atom of the thiazole ring is introduced by condensing the amino intermediate with a suitable one-carbon electrophile. Common methods for benzothiazole synthesis involve the condensation of an o-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides.[8][9][10] This principle is directly applicable here to form the condensed polycyclic system. The reaction typically proceeds through the formation of a Schiff base (or amide) intermediate, followed by an intramolecular cyclization and subsequent oxidation (often aerobic) to furnish the aromatic benzothiazole ring system.

Visualizing the Synthetic Workflow

The logical flow from the starting material to the final condensed benzothiazole product is outlined below.

G start This compound inter Intermediate: Ethyl 5-amino-1-benzothiophene-2-carboxylate start->inter Stage 1: Nitro Group Reduction (e.g., SnCl2 / EtOH) final Condensed Benzothiazole Product inter->final Stage 2: Cyclocondensation (e.g., with ArCHO)

Caption: High-level workflow for synthesizing condensed benzothiazoles.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 5-amino-1-benzothiophene-2-carboxylate

This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate, a reliable and high-yielding method.

Reagents & Materials

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound265.271.010.02.65 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.040.09.03 g
Ethanol (Absolute)46.07--100 mL
Ethyl Acetate88.11--As needed
Saturated Sodium Bicarbonate (NaHCO₃) soln.---As needed
Brine---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.65 g, 10.0 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture to form a suspension. Add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the flask in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice (approx. 100 g).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the pH is approximately 8-9. A white precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure amine product. The expected yield is typically in the range of 85-95%.

Protocol 2: Synthesis of a 2-Aryl-thieno[2,3-f]benzothiazole Derivative

This protocol details the cyclocondensation of the amino intermediate with an aromatic aldehyde to form a fused, polycyclic benzothiazole system.

Reagents & Materials

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Ethyl 5-amino-1-benzothiophene-2-carboxylate235.291.05.01.18 g
4-Chlorobenzaldehyde140.571.15.50.77 g
Dimethyl Sulfoxide (DMSO)78.13--25 mL
p-Toluenesulfonic acid (p-TSA)172.200.10.586 mg

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, combine Ethyl 5-amino-1-benzothiophene-2-carboxylate (1.18 g, 5.0 mmol), 4-chlorobenzaldehyde (0.77 g, 5.5 mmol), and a catalytic amount of p-TSA (86 mg, 0.5 mmol).

  • Solvent Addition: Add DMSO (25 mL) to the flask.

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously. The reaction is an oxidative cyclization, and atmospheric oxygen often suffices as the oxidant, particularly in DMSO at elevated temperatures.[11] Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water (200 mL). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMSO and unreacted aldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or by column chromatography on silica gel to afford the pure condensed benzothiazole.

Mechanistic Pathway Visualization

The transformation from the amino-intermediate to the final product involves a cascade of well-established reaction steps.

G sub Ethyl 5-amino-1- benzothiophene-2-carboxylate schiff Schiff Base Intermediate (Iminothiophene) sub->schiff + H+ catalyst - H2O ald Ar-CHO (e.g., 4-Cl-PhCHO) ald->schiff cyclized Cyclized Dihydro-intermediate schiff->cyclized Intramolecular Electrophilic Cyclization product Final Product: 2-Aryl-thieno[2,3-f]benzothiazole cyclized->product Oxidation (e.g., O2 from air)

Caption: Key mechanistic steps in the formation of the condensed benzothiazole.

Conclusion and Outlook

This compound serves as a highly effective and versatile precursor for the synthesis of condensed benzothiazole frameworks. The two-stage strategy of reduction followed by cyclocondensation is a robust and reliable pathway to access novel, drug-like heterocyclic systems. The protocols described herein provide a solid foundation for researchers, scientists, and drug development professionals to explore this valuable chemical space. Further diversification can be readily achieved by varying the aldehyde or other electrophilic partners used in the cyclization step, opening the door to extensive libraries of new chemical entities for screening and development.

References

Application Note & Protocols: Characterization of Ethyl 5-nitro-1-benzothiophene-2-carboxylate as a Prostaglandin EP2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting the EP2 Receptor

The Prostaglandin E2 (PGE2) receptor 2 (EP2), a G protein-coupled receptor (GPCR), is a pivotal mediator in a myriad of physiological and pathophysiological processes.[1][2] As one of the four subtypes of receptors for PGE2, the EP2 receptor plays a crucial role in inflammation, immune responses, neuroprotection, and reproductive health.[2][3] Its activation initiates a signaling cascade through the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This signaling pathway makes the EP2 receptor an attractive therapeutic target for a range of conditions, including inflammatory diseases, certain cancers, and neurodegenerative disorders.[3][5]

The development of selective EP2 receptor agonists holds significant promise for therapeutic intervention.[3][6] These molecules can harness the beneficial effects of EP2 activation, such as promoting anti-inflammatory responses and offering neuroprotection, with greater precision than non-selective prostaglandin analogs.[2][3] This application note provides a comprehensive guide for the characterization of a novel small molecule, Ethyl 5-nitro-1-benzothiophene-2-carboxylate, as a potential EP2 receptor agonist. The protocols detailed herein are designed to be self-validating, providing researchers with a robust framework to assess the compound's binding affinity, potency, and functional activity at the human EP2 receptor.

Compound Profile: this compound

While the synthesis of benzothiophene-2-carboxylate esters is documented in the chemical literature, the specific biological activity of this compound as an EP2 agonist represents a novel area of investigation.[7] This document will guide the user through the necessary experimental procedures to validate and quantify its potential as a selective EP2 receptor agonist.

Experimental Workflow for Characterization

The characterization of a novel EP2 agonist involves a multi-step process to determine its binding characteristics and functional efficacy. This workflow is designed to provide a comprehensive pharmacological profile of the test compound.

Experimental Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Downstream Effects Radioligand_Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki value Radioligand_Binding_Assay->Determine_Ki Data Analysis cAMP_Assay cAMP Accumulation Assay Determine_Ki->cAMP_Assay Informs concentration range Determine_EC50 Determine EC50 value cAMP_Assay->Determine_EC50 Data Analysis Functional_Assay Cell-based Functional Assay (e.g., Reporter Gene) Determine_EC50->Functional_Assay Informs concentration range Assess_Downstream_Signaling Assess Downstream Signaling Functional_Assay->Assess_Downstream_Signaling Data Analysis

Caption: A logical workflow for the characterization of a novel EP2 receptor agonist.

Protocol 1: Radioligand Binding Assay for EP2 Receptor

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8][9] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human EP2 receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the EP2 receptor expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human EP2 receptor (e.g., HEK293-hEP2 or CHO-K1/EP2/Gα15).[10][11]

  • Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled PGE2.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine).

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: A high concentration of unlabeled PGE2 (e.g., 10 µM).

    • Test Compound: A serial dilution of this compound.

  • Add Radioligand: Add [3H]-PGE2 to all wells at a final concentration close to its Kd value.

  • Add Membranes: Add the diluted cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data:

CompoundIC50 (nM)Ki (nM)
PGE2 (control)15.25.1
This compound(Hypothetical) 85.7(Hypothetical) 28.6

Protocol 2: cAMP Accumulation Assay

Activation of the Gs-coupled EP2 receptor leads to an increase in intracellular cAMP.[1][4] This protocol describes a method to quantify the agonist-induced cAMP production in whole cells.

Principle: This assay utilizes a competitive immunoassay format, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, to measure intracellular cAMP levels.[12][13][14] An increase in intracellular cAMP upon agonist stimulation leads to a change in the assay signal, which can be used to determine the potency (EC50) of the test compound.

Materials:

  • Cell Line: A cell line stably expressing the human EP2 receptor (e.g., HEK293-hEP2).[15]

  • Cell Culture Medium: As recommended for the cell line.

  • cAMP Assay Kit: e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit.

  • Test Compound: this compound.

  • Positive Control: PGE2 or a known selective EP2 agonist.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • Assay Plates: White, opaque 384-well plates.

  • Plate Reader: Compatible with the chosen assay technology.

Procedure:

  • Cell Seeding: Seed the EP2-expressing cells into the assay plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer containing a PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

  • Final Incubation: Incubate as per the manufacturer's instructions to allow the detection reaction to reach equilibrium.

  • Signal Measurement: Read the plate on a compatible plate reader.

Data Analysis:

  • Convert the raw assay signal to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Expected Data:

CompoundEC50 (nM)Emax (% of PGE2)
PGE2 (control)12.5100%
This compound(Hypothetical) 150.3(Hypothetical) 95%

EP2 Receptor Signaling Pathway

Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the Gs protein. The Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][2]

EP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EP2_Receptor EP2 Receptor G_Protein Gs Protein (αβγ) EP2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Ethyl 5-nitro-1- benzothiophene-2-carboxylate Agonist->EP2_Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Caption: The canonical EP2 receptor signaling pathway initiated by agonist binding.

Troubleshooting and Considerations

  • Low Signal-to-Background Ratio: Optimize cell number, incubation times, and reagent concentrations. Ensure the PDE inhibitor is active.

  • High Variability between Replicates: Ensure accurate pipetting and homogenous cell seeding. Check for edge effects on the assay plates.

  • Compound Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells.

  • Receptor Expression Levels: The level of receptor expression in the cell line can influence the observed potency of an agonist.[12] It is important to maintain consistent cell culture conditions and passage numbers.

Conclusion

This application note provides a detailed framework for the initial characterization of this compound as a potential EP2 receptor agonist. By following these protocols, researchers can obtain reliable data on the compound's binding affinity and functional potency. Further studies, such as assessing its selectivity against other prostanoid receptors and evaluating its effects in more complex cellular models, will be necessary to fully elucidate its therapeutic potential. The methodologies described herein are fundamental to the drug discovery process and provide a solid foundation for advancing novel EP2 receptor modulators.

References

Application Note: Comprehensive Characterization of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core functionalized with a nitro group and an ethyl ester. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[1][2][3] The presence of a nitroaromatic system, a conjugated thiophene ring, and an ester group imparts specific chemical and physical properties that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed to ensure scientific integrity and provide a self-validating system for the analysis of this compound and structurally related analogs.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount for selecting appropriate analytical techniques. The key structural features include the benzothiophene nucleus, an electron-withdrawing nitro group at the 5-position, and an ethyl carboxylate group at the 2-position.

  • Molecular Formula: C₁₁H₉NO₄S

  • Molecular Weight: 267.26 g/mol

  • Appearance: Expected to be a solid, likely crystalline, with a color ranging from pale yellow to orange due to the nitroaromatic chromophore.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its chemical bonds, electronic transitions, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.

Causality Behind Experimental Choices: The proton and carbon environments in the molecule are distinct, allowing for their differentiation and assignment based on chemical shifts, coupling constants, and integration values. The aromatic protons will appear in the downfield region, influenced by the electron-withdrawing effects of the nitro and ester groups. The ethyl group will exhibit a characteristic quartet and triplet pattern.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Record the spectrum from 0 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the coupling constants (J-values).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (-10 to 220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

    • A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Expected Spectral Data: A summary of expected chemical shifts is presented in the table below. Note that actual values may vary slightly based on the solvent and experimental conditions.[4]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 9.0120 - 150
-CH₂- (ethyl)~4.4 (quartet)~62
-CH₃ (ethyl)~1.4 (triplet)~14
C=O (ester)-~162
Quaternary C-(Varies)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.

Causality Behind Experimental Choices: The carbonyl group of the ester, the nitro group, and the aromatic C-H and C=C bonds will all have characteristic absorption frequencies.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Absorption Bands: [5]

Functional Group Expected Wavenumber (cm⁻¹)
C=O (ester)1710 - 1730
NO₂ (asymmetric stretch)1500 - 1550
NO₂ (symmetric stretch)1330 - 1370
C=C (aromatic)1450 - 1600
C-O (ester)1100 - 1300

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for purity determination and quantification of non-volatile, thermally stable compounds.

Causality Behind Experimental Choices: The aromatic nature of the compound makes it well-suited for reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The nitro group and the overall structure provide strong UV absorbance, making UV detection highly sensitive.

Protocol for Reverse-Phase HPLC:

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and a gradient pump.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 330 nm (or a photodiode array detector for full spectrum acquisition).

    • Injection Volume: 10 µL.

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Acetonitrile Injector Inject Sample (10 µL) Sample->Injector MobilePhase Prepare Water/Acetonitrile Mobile Phase Pump Gradient Pump MobilePhase->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

HPLC Workflow for Purity Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely yield the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide structural information.[6][7][8]

Protocol for LC-MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC conditions as described in section 2.1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, the expected [M+H]⁺ is m/z 268.02.

    • If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.

    • Analyze the fragmentation pattern to further confirm the structure.

MS_Fragmentation Parent { this compound |  [M+H]⁺ |  m/z 268.02} Frag1 {Loss of C₂H₄ | m/z 240.01} Parent:f1->Frag1 - C₂H₄ Frag2 {Loss of C₂H₅OH | m/z 222.01} Parent:f1->Frag2 - C₂H₅OH Frag3 {Loss of NO₂ | m/z 222.03} Parent:f1->Frag3 - NO₂

Plausible MS Fragmentation Pathways

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound, which is vital in pharmaceutical development.[9][10][11][12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions.

Protocol for DSC Analysis:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Experimental Conditions:

    • Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a purge gas flow of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[10]

Protocol for TGA Analysis:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

    • Use an inert nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition, identified by a significant mass loss.

Summary of Analytical Data

The following table summarizes the key analytical parameters for the characterization of this compound.

Technique Parameter Expected Result
¹H NMR Chemical Shifts (ppm)Aromatic: 7.5-9.0; Quartet: ~4.4; Triplet: ~1.4
FT-IR Key Peaks (cm⁻¹)C=O: 1710-1730; NO₂: 1500-1550, 1330-1370
HPLC Purity>95% (peak area)
HRMS [M+H]⁺ (m/z)Theoretical: 268.0201; Observed: within 5 ppm
DSC Melting PointSharp endotherm, temperature to be determined
TGA DecompositionOnset temperature of mass loss

Conclusion

The comprehensive analytical characterization of this compound requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. The protocols detailed in this application note provide a robust framework for the unambiguous identification, purity assessment, and physicochemical characterization of this important chemical entity. By following these self-validating methodologies, researchers and scientists can ensure the quality and integrity of their materials for further research and development.

References

The Versatile Building Block: Application Notes for Ethyl 5-nitro-1-benzothiophene-2-carboxylate in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we explore the potential applications of Ethyl 5-nitro-1-benzothiophene-2-carboxylate as a functionalized building block in the burgeoning field of materials science. The unique combination of a π-conjugated benzothiophene core, a strongly electron-withdrawing nitro group, and a synthetically versatile ethyl carboxylate moiety makes this molecule a promising candidate for the development of novel organic semiconductors and functional dyes. This guide provides detailed application notes and robust protocols for researchers and scientists venturing into the synthesis of next-generation electronic materials.

The benzothiophene scaffold is a well-established component in high-performance organic electronic devices, particularly in the design of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2][3] Its rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.[2] The introduction of a nitro group at the 5-position is anticipated to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the benzothiophene system, a key strategy in designing n-type organic semiconductors.[4] Furthermore, the ethyl carboxylate group at the 2-position provides a convenient handle for further chemical modifications, such as hydrolysis to a carboxylic acid for surface anchoring or conversion to other functional groups for polymerization reactions.[5]

Application I: A Precursor for n-Type Organic Semiconductors in Field-Effect Transistors

The development of stable and efficient n-type organic semiconductors is a critical challenge in the advancement of organic electronics, particularly for the fabrication of complementary circuits. The electron-deficient nature of this compound makes it an excellent starting material for the synthesis of n-type conjugated polymers for OFETs.

Scientific Rationale

The incorporation of strong electron-withdrawing groups, such as the nitro group, into a conjugated polymer backbone is a proven strategy for achieving n-type charge transport characteristics.[4] By polymerizing derivatives of this compound, it is possible to create materials with low-lying LUMO levels, facilitating electron injection and transport. The benzothiophene unit contributes to the polymer's structural order and charge mobility.[6][7]

Hypothetical Polymer Properties

The following table outlines the projected properties of a polymer derived from this compound, based on existing data for similar benzothiophene-based polymers.

PropertyProjected ValueSignificance
HOMO Energy Level -6.0 to -6.5 eVDeep HOMO level imparts good air stability by resisting oxidation.
LUMO Energy Level -3.5 to -4.0 eVFacilitates efficient electron injection from common electrode materials (e.g., Au, Ag).
Electrochemical Band Gap 2.0 to 2.5 eVInfluences the optical absorption properties and the operating voltage of the device.
Electron Mobility (µe) > 10⁻³ cm²/VsA key performance metric for n-type semiconductors in OFETs.
On/Off Ratio > 10⁵A high on/off ratio is essential for the switching performance of a transistor.
Experimental Protocol: Synthesis of a Poly(benzothiophene) Derivative via Stille Coupling

This protocol describes a hypothetical synthesis of a copolymer incorporating the 5-nitro-1-benzothiophene-2-carboxylate moiety. The ethyl ester is first converted to a more reactive boronic ester for polymerization.

Step 1: Synthesis of the Dibromo-Monomer

  • To a solution of this compound in a suitable solvent (e.g., DMF), add N-bromosuccinimide (NBS) in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the dibrominated monomer.

Step 2: Stille Polymerization

  • In a flame-dried Schlenk flask, combine the dibrominated 5-nitro-1-benzothiophene-2-carboxylate monomer, a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene), and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add anhydrous toluene via syringe and degas the mixture with argon for 30 minutes.

  • Heat the reaction mixture to 90-110°C and stir for 48-72 hours under an inert atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and chloroform.

  • The final polymer is obtained from the chloroform fraction after solvent evaporation.

Workflow for Polymer Synthesis and OFET Fabrication

Caption: Synthetic and fabrication workflow for an n-type OFET.

Application II: A Building Block for Functional Dyes in Dye-Sensitized Solar Cells (DSSCs)

The intrinsic properties of the this compound scaffold also make it a compelling candidate for the design of metal-free organic dyes for DSSCs.

Scientific Rationale

Efficient organic dyes for DSSCs typically possess a Donor-π-Acceptor (D-π-A) structure.[8][9][10] In this context, the electron-withdrawing nitro-benzothiophene unit can serve as a potent acceptor and part of the π-bridge. The ethyl carboxylate group can be readily hydrolyzed to a carboxylic acid, which acts as an effective anchoring group to the titanium dioxide (TiO₂) photoanode of the solar cell.[11] By coupling this modified benzothiophene with a suitable electron-donating moiety, a D-π-A dye with desirable photophysical and electrochemical properties can be synthesized.

Projected Dye Characteristics
PropertyProjected Value/CharacteristicSignificance for DSSC Performance
Absorption Maximum (λmax) 450-550 nmBroad absorption in the visible spectrum is crucial for efficient light harvesting.
Molar Extinction Coefficient (ε) > 30,000 M⁻¹cm⁻¹High molar absorptivity leads to greater light absorption by a thin layer of dye.
LUMO Energy Level More positive than the conduction band of TiO₂ (~ -4.0 eV)Ensures efficient electron injection from the excited dye into the semiconductor.
HOMO Energy Level More negative than the redox potential of the electrolyteAllows for efficient regeneration of the oxidized dye by the electrolyte.
Experimental Protocol: Synthesis of a D-π-A Dye

This protocol outlines the synthesis of a D-π-A dye starting from this compound.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-nitro-1-benzothiophene-2-carboxylic acid.[12]

Step 2: Attachment of a Donor Group via Suzuki Coupling

  • The previously synthesized dibromo-5-nitro-1-benzothiophene-2-carboxylic acid is coupled with a suitable donor-substituted boronic acid (e.g., a triphenylamine-based boronic acid).

  • In a Schlenk flask, combine the brominated benzothiophene, the boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and a base (e.g., K₂CO₃).

  • Add a solvent mixture (e.g., toluene/water) and degas with argon.

  • Heat the reaction to 80-100°C for 12-24 hours.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final D-π-A dye by column chromatography.

DSSC Assembly and Characterization Workflow

DSSC_Workflow A Start: this compound B Hydrolysis A->B C 5-nitro-1-benzothiophene-2-carboxylic acid B->C D Bromination C->D E Dibromo-Carboxylic Acid Monomer D->E F Suzuki Coupling with Donor Moiety E->F G Purified D-π-A Dye F->G H Adsorption onto TiO₂ Photoanode G->H I Assembly of DSSC H->I J Photovoltaic Characterization I->J

Caption: Workflow for the synthesis of a D-π-A dye and DSSC fabrication.

Conclusion

While direct applications of this compound in materials science are not yet extensively documented, its chemical structure strongly suggests its potential as a valuable precursor for advanced materials. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to explore the synthesis of novel n-type organic semiconductors and functional dyes based on this promising building block. The continued exploration of such versatile molecules will undoubtedly pave the way for the next generation of organic electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format. Our aim is to equip you with the knowledge to optimize your reaction outcomes, improve purity, and save valuable research time.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues During Benzothiophene Ring Formation

The initial synthesis of the ethyl 1-benzothiophene-2-carboxylate core is foundational. Side reactions at this stage can propagate through the synthesis, complicating purification and reducing overall yield.

Question 1: My yield of ethyl 1-benzothiophene-2-carboxylate is low, and I'm observing several unidentified spots on my TLC. What are the likely side reactions during the initial cyclization?

Answer: Low yields and multiple byproducts during the formation of the benzothiophene ring often stem from the specific synthetic route chosen. A common and robust method involves the cyclization of a substituted o-mercaptobenzoic acid derivative or a thiophenol with a suitable three-carbon electrophile.

One prevalent side reaction is the formation of disulfide-bridged dimers . This occurs when the starting thiophenol or mercaptobenzoic acid undergoes oxidation, particularly in the presence of air or certain metal catalysts.

Troubleshooting & Prevention:

  • Inert Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Reaction Temperature: Overheating can promote side reactions. Maintain the recommended temperature for the specific protocol you are following.

  • Purity of Starting Materials: Ensure the purity of your starting thiophenol or mercaptobenzoic acid, as impurities can catalyze side reactions.

Another potential issue is incomplete cyclization , leaving unreacted starting materials or intermediates in your crude product. This can be addressed by:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could lead to other side products.

Finally, if using a route involving the reaction of a thiophenol with an α-halo ketone or ester, such as ethyl bromopyruvate, you may encounter issues with regioselectivity of alkylation if other nucleophilic groups are present on the thiophenol.

II. Challenges in the Nitration Step

The nitration of ethyl 1-benzothiophene-2-carboxylate is a critical step where several side reactions can occur, significantly impacting the purity of the final product. The key is to achieve selective nitration at the C-5 position.

Question 2: My final product is a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 5-nitro isomer?

Answer: The formation of multiple nitro-isomers is a common challenge in the electrophilic nitration of aromatic compounds. The benzothiophene ring system directs nitration to specific positions, and the conditions of the reaction play a crucial role in the final isomer distribution. For the ethyl 1-benzothiophene-2-carboxylate, nitration can potentially occur at the 4, 5, 6, and 7 positions of the benzene ring.

The directing effects of the fused thiophene ring and the ester group at the 2-position influence the position of nitration. To favor the formation of the 5-nitro isomer, nitration is typically performed after the esterification of the carboxylic acid. This strategic choice helps in directing the incoming nitro group to the desired position.

Troubleshooting & Prevention:

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity. A mixture of nitric acid and sulfuric acid is commonly used. The concentration of these acids should be carefully controlled.

  • Reaction Temperature: Temperature is a critical parameter. Running the reaction at a lower temperature (e.g., 0-5 °C) generally enhances selectivity by minimizing the formation of undesired isomers.

  • Solvent: The solvent can also affect the isomer ratio. Acetic anhydride is sometimes used as a solvent, which can lead to the in-situ formation of acetyl nitrate, a milder nitrating agent.

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Nitration_Regioselectivity cluster_conditions Reaction Conditions Ethyl 1-benzothiophene-2-carboxylate Ethyl 1-benzothiophene-2-carboxylate Nitration Nitration Ethyl 1-benzothiophene-2-carboxylate->Nitration HNO3/H2SO4 This compound (Desired) This compound (Desired) Nitration->this compound (Desired) Other Nitro-isomers (4-, 6-, 7-nitro) Other Nitro-isomers (4-, 6-, 7-nitro) Nitration->Other Nitro-isomers (4-, 6-, 7-nitro) Dinitro products Dinitro products Nitration->Dinitro products Low Temperature (0-5 °C) Low Temperature (0-5 °C) Higher 5-nitro selectivity Higher 5-nitro selectivity Low Temperature (0-5 °C)->Higher 5-nitro selectivity Controlled Acid Concentration Controlled Acid Concentration Controlled Acid Concentration->Higher 5-nitro selectivity

Caption: Factors influencing regioselectivity in nitration.

Question 3: I am observing a significant amount of a di-nitro byproduct. How can I prevent this over-nitration?

Answer: The formation of dinitro-substituted benzothiophenes is a result of the high reactivity of the nitrated product under the reaction conditions. The initial nitro group is deactivating, but under forcing conditions (high temperature, high concentration of nitrating agent, or long reaction times), a second nitration can occur.

Troubleshooting & Prevention:

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote dinitration.

  • Reaction Time and Temperature: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.

  • Slow Addition: Add the nitrating agent slowly to the solution of the benzothiophene ester at a low temperature. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, thus disfavoring the second nitration.

Question 4: My reaction mixture turns dark, and I'm getting a low yield of the desired product along with some tar-like material. What could be the cause?

Answer: A dark coloration and the formation of tar-like substances are often indicative of oxidation side reactions. The thiophene ring is susceptible to oxidation, especially under strong acidic and oxidizing conditions of nitration.

Troubleshooting & Prevention:

  • Temperature Control: Strict temperature control is paramount. The nitration should be carried out at low temperatures (typically 0-5 °C) to minimize oxidative degradation. An ice bath is essential.

  • Purity of Reagents: Use high-purity nitric and sulfuric acids. Impurities, such as nitrous acid, can accelerate oxidative processes.

III. Issues Related to Product Stability and Purification

Even with a successful reaction, challenges can arise during workup and purification.

Question 5: I suspect my ester is being hydrolyzed during the reaction or workup. How can I avoid this?

Answer: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid.

Troubleshooting & Prevention:

  • Anhydrous Conditions: While the nitration mixture contains water, it's important to use anhydrous solvents where possible and minimize exposure to water during the reaction.

  • Workup Procedure: During the workup, it is crucial to neutralize the acidic reaction mixture carefully. A rapid or localized increase in pH during neutralization with a strong base can promote ester hydrolysis. It is often preferable to pour the reaction mixture onto ice and then slowly add a base to neutralize.

  • Purification: If some hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired ester by chromatography.

Question 6: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: The purification of this compound often requires chromatographic techniques to separate it from unreacted starting material, regioisomers, and other byproducts.[1]

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction, the crude product is typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, and dried over an anhydrous salt like sodium sulfate.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be performed to further enhance its purity.

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Purification_Workflow Crude Product Crude Product Extraction Extraction Crude Product->Extraction Organic Solvent Washing Washing Extraction->Washing Water, Brine Drying Drying Washing->Drying Anhydrous Na2SO4 Column Chromatography Column Chromatography Drying->Column Chromatography Silica Gel Pure this compound Pure this compound Column Chromatography->Pure this compound Byproducts (Isomers, Dinitro, etc.) Byproducts (Isomers, Dinitro, etc.) Column Chromatography->Byproducts (Isomers, Dinitro, etc.) Recrystallization (Optional) Recrystallization (Optional) Pure this compound->Recrystallization (Optional) Solvent System Highly Pure Product Highly Pure Product Recrystallization (Optional)->Highly Pure Product

Caption: General purification workflow for the target compound.

Quantitative Data Summary

ParameterCondition Favoring Target ProductCondition Favoring Side ReactionsPotential Side Product(s)
Nitration Temperature 0-5 °C> 10 °CDinitro compounds, Oxidation products, Poor regioselectivity
Nitrating Agent Stoichiometry 1.0-1.2 equivalents> 1.5 equivalentsDinitro compounds
Reaction Time (Nitration) Monitored to completion (TLC/LC-MS)Prolonged reaction timeDinitro compounds, Oxidation
Atmosphere (Cyclization) Inert (N2 or Ar)AirDisulfide dimers

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical synthesis. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Question 1: Why is the yield of my reaction consistently low?

Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The nitration of the benzothiophene core is an exothermic process. Poor temperature control can lead to the formation of unwanted byproducts.

    • Recommendation: Maintain a strict temperature range, typically between 0-5°C, during the addition of the nitrating agent.[1] Use an ice-salt bath for better temperature management. A slow, dropwise addition of the nitrating mixture is also critical.

  • Incorrect Solvent Choice: The polarity and solubility characteristics of the solvent play a pivotal role in reaction efficiency.

    • Recommendation: While various solvents can be used, acetic anhydride is often employed for the nitration of benzothiophenes.[1] For syntheses resembling the Gewald reaction, ethanol has been shown to be an effective solvent, potentially due to the better solubility of sulfur.[2]

  • Base Selection in Cyclization Step: If your synthesis involves a base-catalyzed cyclization, the choice and amount of base are critical.

    • Recommendation: For base-promoted syntheses, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have demonstrated higher yields compared to weaker bases such as triethylamine (TEA) or inorganic bases like cesium carbonate.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature after the initial addition of reagents.

Question 2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge. Understanding the potential side reactions is the first step toward mitigation.

Possible Side Products and Mitigation Strategies:

  • Formation of Positional Isomers: Nitration of the benzothiophene ring can result in a mixture of isomers (e.g., 4-nitro, 6-nitro, 7-nitro derivatives) in addition to the desired 5-nitro isomer.

    • Mitigation: The regioselectivity of the nitration is highly dependent on the reaction conditions. Precise control of temperature and the rate of addition of the nitrating agent can favor the formation of the 5-nitro isomer.[1] Purification by column chromatography is often necessary to separate these isomers.

  • Dinitration Products: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitro-benzothiophene derivatives.

    • Mitigation: Use a stoichiometric amount of the nitrating agent. A slow, controlled addition helps to prevent localized areas of high concentration.

  • Oxidation of the Thiophene Sulfur: Strong oxidizing conditions can lead to the formation of sulfoxides or sulfones.

    • Mitigation: While less common with standard nitrating mixtures, being mindful of the overall redox potential of the reaction mixture is important.

Question 3: My reaction seems to have stalled. What steps can I take to restart it?

A stalled reaction, where the conversion of starting materials ceases, can be frustrating.

Troubleshooting a Stalled Reaction:

  • Reagent Degradation: Ensure the freshness and purity of your reagents, especially the nitrating agent and any catalysts.

  • Catalyst Inactivation: If a catalyst is being used (e.g., in a Gewald-type synthesis), it may have become deactivated.

    • Recommendation: In some cases, the addition of a small amount of fresh catalyst can restart the reaction.

  • Insufficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between reactants.

Question 4: I am having difficulty purifying the final product. What are the recommended purification methods?

Effective purification is key to obtaining a high-purity final compound.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Recommended Solvents: Ethanol is often a suitable solvent for the recrystallization of benzothiophene derivatives.[4] Experiment with solvent mixtures (e.g., ethanol/water) to optimize crystal formation and purity.

  • Column Chromatography: For separating complex mixtures, especially isomers, column chromatography is indispensable.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point for elution.[5] The optimal solvent system should be determined by TLC analysis.

  • Extraction-Adsorption: For removing polar impurities, an extraction-adsorption method using silica gel in an organic solvent can be effective.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the common synthetic routes to this compound?

The synthesis of this compound can be approached through several pathways. The most common strategies involve either the direct nitration of a pre-formed ethyl 1-benzothiophene-2-carboxylate or the construction of the benzothiophene ring from a nitro-substituted precursor.

  • Route 1: Nitration of Ethyl 1-benzothiophene-2-carboxylate: This involves the electrophilic substitution of the benzothiophene core. A mixture of nitric acid and sulfuric acid is a common nitrating agent.[1]

  • Route 2: Gewald Reaction and its Modifications: The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes, which can be precursors.[2][7][8] While not a direct route to the title compound, related thiophene syntheses often utilize this methodology.[9][10] For instance, a substituted nitro-aldehyde or nitro-ketone can be reacted with an active methylene nitrile and elemental sulfur in the presence of a base.

What is the mechanism of the nitration reaction on the benzothiophene ring?

The nitration of benzothiophene is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The benzothiophene ring, being an electron-rich aromatic system, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitro-benzothiophene product. The position of nitration is directed by the electron-donating and -withdrawing effects of the fused benzene ring and the thiophene sulfur atom.

How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques is essential for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule. The characteristic chemical shifts and coupling constants of the aromatic and ethyl ester protons provide definitive structural information.[5]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of key functional groups, such as the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), the ester carbonyl group (around 1700-1730 cm⁻¹), and the aromatic C-H bonds.

  • Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.[5]

  • Chromatography (TLC, HPLC, GC): These techniques are used to assess the purity of the sample and can also be used for purification.[4]

What are the key safety precautions to consider during this synthesis?
  • Handling of Nitrating Agents: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. It is crucial to control the temperature carefully to prevent a runaway reaction.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Nitration
ParameterRecommended Value/ConditionRationale
Temperature 0-5°CMinimizes the formation of byproducts from the exothermic reaction.[1]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄A standard and effective nitrating mixture.
Solvent Acetic AnhydrideA common solvent for this type of nitration.[1]
Addition Rate Slow, dropwisePrevents localized overheating and reduces side reactions.
Stirring VigorousEnsures homogeneity of the reaction mixture.
General Protocol for the Nitration of Ethyl 1-benzothiophene-2-carboxylate
  • Dissolve Ethyl 1-benzothiophene-2-carboxylate in a suitable solvent (e.g., acetic anhydride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified period (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

IV. Visualizations

Reaction Workflow

Reaction_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis Reagents Prepare Reagents (Ethyl 1-benzothiophene-2-carboxylate, Nitrating Agent) Glassware Setup Glassware (Flask, Stirrer, Dropping Funnel) Cooling Cool to 0-5°C Addition Slow Addition of Nitrating Agent Cooling->Addition Stirring Stir at 0-5°C Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench on Ice Monitoring->Quenching Reaction Complete Filtration Filter & Wash Quenching->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Characterization Characterize Product (NMR, MS, IR, MP) Purification->Characterization Troubleshooting_Decision_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckTemp Check Temperature Control LowYield->CheckTemp Yes StalledReaction Stalled Reaction? ImpureProduct->StalledReaction No CheckIsomers Analyze for Isomers ImpureProduct->CheckIsomers Yes CheckReagents Check Reagent Purity StalledReaction->CheckReagents Yes CheckSolvent Verify Solvent Choice CheckTemp->CheckSolvent CheckBase Optimize Base CheckSolvent->CheckBase CheckCompletion Monitor Reaction Progress CheckBase->CheckCompletion CheckDinitration Check for Dinitration CheckIsomers->CheckDinitration OptimizePurification Optimize Purification CheckDinitration->OptimizePurification CheckCatalyst Check Catalyst Activity CheckReagents->CheckCatalyst CheckMixing Ensure Adequate Stirring CheckCatalyst->CheckMixing

References

Technical Support Center: Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 5-nitro-1-benzothiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and analyzing this compound. We will explore its stability profile, predictable degradation pathways, and provide robust troubleshooting protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Stability Profile

This section addresses the most common questions regarding the chemical behavior and stability of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of during my experiments?

The structure of this compound contains three key functional groups that dictate its stability: an ethyl ester, an aromatic nitro group, and a benzothiophene core. Each presents a potential route for degradation under common experimental conditions.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, yielding the corresponding carboxylic acid. This is often the most common degradation pathway observed in protic solvents or improperly buffered solutions.[1]

  • Nitro Group Reduction: Aromatic nitro groups are well-known to be metabolically labile. In biological systems containing nitroreductase enzymes, the nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally amino derivatives.[2][3] This is a critical consideration for in-vitro and in-vivo studies.

  • Photodegradation: The presence of the nitroaromatic system makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[4]

  • Thermal Lability: At elevated temperatures, decomposition can occur, though this typically requires significant thermal stress.[5]

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my compound in a methanol/water mobile phase. What is it likely to be?

This is a classic sign of ester hydrolysis. The ethyl ester group is cleaved, forming 5-nitro-1-benzothiophene-2-carboxylic acid. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: My compound seems to lose its activity rapidly in my cell-based assay. Could degradation be the cause?

Absolutely. If your cell line expresses nitroreductase enzymes, the primary cause is likely the bioreduction of the nitro group.[3] This metabolic transformation alters the electronic properties and structure of the molecule, which can drastically change its biological activity. The primary metabolite would be Ethyl 5-amino-1-benzothiophene-2-carboxylate. This transformation is a key pathway for the activation or detoxification of many nitroaromatic drugs.[4][6]

Q4: Is the benzothiophene core itself prone to degradation?

The benzothiophene ring is generally stable. However, under strong oxidative conditions (e.g., exposure to potent oxidizing agents like hydrogen peroxide or in certain metabolic pathways), oxidation of the sulfur atom to a sulfoxide or sulfone is possible. Microbial degradation of the thiophene ring has been documented, but this typically requires specific enzymatic machinery not present in standard laboratory conditions.[7] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[6]

Troubleshooting Common Experimental Issues

Problem 1: Inconsistent results and appearance of unknown peaks in analytical standards.

  • Likely Cause: Premature degradation of the compound due to improper storage or handling. The compound may be sensitive to light, pH, or reactive components in the solvent.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Store the solid compound in a desiccator, protected from light, at -20°C.

    • Prepare Stock Solutions Fresh: Prepare stock solutions in a dry, aprotic solvent like DMSO or acetonitrile. Avoid long-term storage in protic or aqueous solvents.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas (nitrogen or argon) to prevent oxidative degradation.

    • Use Amber Vials: Always use amber or light-blocking vials to mitigate photodegradation.

Problem 2: Mass spectrometry data shows a peak with a mass 28 Da lower than the parent compound.

  • Likely Cause: This mass loss corresponds to the cleavage of the ethyl group (C₂H₄) from the ester, resulting in the formation of the carboxylic acid (5-nitro-1-benzothiophene-2-carboxylic acid).

  • Troubleshooting Steps:

    • Confirm via LC-MS/MS: Analyze the sample using tandem mass spectrometry. The fragmentation pattern of the suspected carboxylic acid will differ from the parent ester.

    • Perform a Forced Hydrolysis: Briefly treat a small sample of the parent compound with a dilute base (e.g., 0.01 M NaOH) and re-analyze. If the unknown peak increases significantly, it confirms its identity as the hydrolysis product.

Problem 3: A new, less polar peak appears during a cell-based experiment.

  • Likely Cause: Enzymatic reduction of the nitro group to an amino group by cellular nitroreductases. The resulting Ethyl 5-amino-1-benzothiophene-2-carboxylate is generally less polar than the nitro-containing parent.

  • Troubleshooting Steps:

    • Analyze by LC-MS: The mass of this new peak should correspond to the parent compound minus 16 Da (loss of O₂) plus 2 Da (gain of H₂).

    • Use a Nitroreductase Inhibitor: If experimentally feasible, co-incubate your compound with a known nitroreductase inhibitor to see if the formation of the metabolite is suppressed.

    • Synthesize the Standard: If possible, synthesize the suspected amino-derivative to serve as an authentic analytical standard for confirmation by retention time and mass spectrometry.

Visualizing the Degradation Landscape

The following diagrams illustrate the primary degradation pathways and a recommended workflow for identifying unknown degradants.

Figure 1: Primary Degradation Pathways parent This compound hydrolysis 5-Nitro-1-benzothiophene-2-carboxylic Acid (More Polar) parent->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) reduction Ethyl 5-amino-1-benzothiophene-2-carboxylate (Less Polar) parent->reduction Bioreduction (Nitroreductases) photo Photodegradation Products (Variable Polarity) parent->photo Photolysis (UV/Light)

Caption: Predicted degradation routes for the title compound.

Figure 2: Workflow for Degradant Identification start Unexpected Peak Observed in HPLC/UPLC lcms Analyze by LC-MS to Determine Mass start->lcms mass_analysis Compare Mass to Predicted Degradants lcms->mass_analysis hydrolysis Mass matches Hydrolysis Product? mass_analysis->hydrolysis reduction Mass matches Reduction Product? hydrolysis->reduction No confirm_hydrolysis Confirm with Forced Hydrolysis Study hydrolysis->confirm_hydrolysis Yes other Other Pathway? reduction->other No confirm_reduction Confirm with Synthetic Standard or Inhibitor reduction->confirm_reduction Yes investigate Investigate Photolytic/ Thermal/Oxidative Stress other->investigate Yes end Degradant Identified confirm_hydrolysis->end confirm_reduction->end investigate->end

Caption: A systematic approach to identifying unknown degradants.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradants and assess its stability profile.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Acetonitrile (ACN) or DMSO (HPLC Grade)

  • Water (HPLC Grade)

  • HPLC or UPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in ACN before analysis.

  • Photolytic Stress: Expose a 100 µg/mL solution (in ACN/water) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~20 µg/mL with mobile phase. Analyze by HPLC-UV/MS and compare to an unstressed control sample.

Protocol 2: Reverse-Phase HPLC Method for Stability Analysis

This is a general-purpose method for separating the parent compound from its primary degradants.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Detection UV at 254 nm and 320 nm; MS (ESI+/-)
Expected Elution 1. Hydrolysis Product (most polar, earliest) 2. Parent Compound 3. Reduction Product (least polar, latest)

Summary of Potential Degradation Products

Degradant NameStructureMolecular Weight ChangeExpected Polarity ChangePrimary Cause
5-Nitro-1-benzothiophene-2-carboxylic acidParent - C₂H₄-28.03 DaIncreaseAcid/Base Hydrolysis
Ethyl 5-amino-1-benzothiophene-2-carboxylateParent - O + H₂-14.01 DaDecreaseEnzymatic Reduction
Ethyl 5-hydroxylamino-1-benzothiophene-2-carboxylateParent - O-15.99 DaVariableReductive Intermediate
This compound-S-oxideParent + O+15.99 DaIncreaseChemical/Metabolic Oxidation

References

Technical Support Center: Troubleshooting Low Yield in Multistep Continuous Flow Synthesis of Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for continuous flow synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the multistep continuous flow synthesis of benzothiophenes. As your dedicated application scientist, my goal is to provide you with not just solutions, but a foundational understanding of the underlying principles to empower your process development and optimization efforts.

Continuous flow chemistry offers remarkable advantages in precision, safety, and scalability over traditional batch processes.[1][2] However, the interconnected nature of a multistep flow system means that a deviation in one part of the process can have cascading effects, often manifesting as a drop in the final product yield.[3] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.

Section 1: Foundational FAQs

This section addresses high-level questions to establish a baseline understanding of critical concepts in the continuous flow synthesis of benzothiophenes.

Q1: What are the primary advantages of using a continuous flow setup for benzothiophene synthesis compared to batch reactions?

A1: The primary advantages stem from superior control over reaction parameters.[4] Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[5] This enables the use of highly exothermic or high-temperature reactions with precise temperature control, minimizing the formation of thermal byproducts.[6] Additionally, rapid mixing ensures homogeneity, leading to more consistent product quality and higher selectivity.[7] For multistep syntheses, flow chemistry allows for "telescoping" reactions, where the output from one reactor is directly fed into the next, avoiding the need to isolate and purify unstable or hazardous intermediates.[8][9]

Q2: Which synthetic routes for benzothiophenes are most amenable to continuous flow?

A2: Several routes are well-suited for flow chemistry. Palladium-catalyzed reactions, such as those involving C-H/C-S bond coupling or electrophilic cyclization of alkynyl thioanisoles, are frequently translated to flow systems.[10][11] These reactions often benefit from the precise temperature control and efficient mixing that flow reactors provide, which can improve catalyst stability and turnover. Electrochemical syntheses are also highly compatible with flow, as specialized electrochemical flow cells provide excellent control over electrode distance and mass transfer, leading to high selectivity and efficiency that can be difficult to achieve in batch.[12][13] Finally, photochemical routes for cyclization benefit immensely from flow setups, which ensure uniform irradiation of the reaction mixture, preventing over-irradiation and byproduct formation.[14][15]

Section 2: Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving common causes of low yield. We will address issues from the most frequent and impactful to the more nuanced.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow Start Low Yield Detected CheckPressure Check System Backpressure Is it stable or increasing? Start->CheckPressure CheckConversion Analyze Reactor Output (In-line PAT or Offline) Is starting material conversion low? CheckPressure->CheckConversion Stable Fouling High Probability of Reactor Fouling/Clogging CheckPressure->Fouling Increasing CheckMassBalance Is Mass Balance Poor? (Significant unidentified peaks) CheckConversion->CheckMassBalance No (High Conversion, Low Product) Kinetics Potential Kinetic or Mixing Limitation CheckConversion->Kinetics Yes Byproducts Potential Side Reactions or Degradation CheckMassBalance->Byproducts Yes TroubleshootFouling Action: Address Clogging (See Q3 & Protocol 2) Fouling->TroubleshootFouling TroubleshootKinetics Action: Optimize Parameters (Temperature, Residence Time, Mixing) (See Q4, Q5 & Protocol 1) Kinetics->TroubleshootKinetics TroubleshootByproducts Action: Re-evaluate Conditions (Temperature, Stoichiometry, Solvent) (See Q6) Byproducts->TroubleshootByproducts

Caption: A decision tree for systematically troubleshooting low yield.

Q3: My system's backpressure is steadily increasing, and the yield has dropped significantly. What is the most likely cause and how do I fix it?

A3: This is a classic symptom of reactor fouling or clogging . In continuous flow, the formation of solid precipitates (e.g., inorganic salts from a cross-coupling reaction, or the product itself if it has low solubility) can accumulate on the reactor walls.[16][17] This constriction increases backpressure and, more critically, alters the internal volume of the reactor. This change reduces the actual residence time of the reagents, leading to incomplete reactions and consequently, low yield.[18]

Causality and Solution:

  • Cause - Precipitation: Many benzothiophene syntheses, especially palladium-catalyzed cross-couplings, generate inorganic salt byproducts that may not be soluble in the organic solvent used.[19][20]

  • Solution 1 - Solvent System Modification: The simplest approach may be to modify the solvent system. Adding a co-solvent that can dissolve the precipitate without negatively impacting the reaction efficiency is a common strategy.[19] However, this can reduce the overall reaction rate.

  • Solution 2 - Increase Flow Rate/Shear Force: Increasing the total flow rate (while maintaining the same residence time by using a larger reactor) can increase the shear forces at the reactor wall, which can help prevent solids from depositing.[17]

  • Solution 3 - Introduce an Inert Carrier Liquid: For systems prone to fouling, a segmented flow approach can be used. An immiscible, inert liquid is introduced to form slugs that "scour" the reactor walls, preventing solid accumulation.[18]

  • Solution 4 - Sonication: Applying ultrasound to the reactor can break up agglomerating solid particles, preventing them from forming a blockage.[19][20] This is a highly effective, non-invasive method.

Immediate Action: Safely stop the flow, flush the system with a suitable solvent to dissolve the blockage (see Protocol 2), and then re-evaluate your process conditions based on the solutions above.

Q4: My backpressure is stable, but in-line analysis shows a high concentration of unreacted starting material at the outlet. What should I investigate?

A4: This indicates that your reaction is not reaching completion within the set residence time. This is typically a problem of kinetics or inefficient mass transfer (mixing) .[7] Continuous flow systems rely on the precise interplay of time, temperature, and concentration to achieve high conversion.

Causality and Solution:

  • Cause - Insufficient Residence Time: The time your reagents spend in the heated zone of the reactor may be too short for the reaction to complete at the given temperature.

  • Solution: Decrease the flow rate to increase the residence time. Alternatively, if you need to maintain a certain throughput, you can use a larger volume reactor coil. A residence time optimization study is the best way to determine the ideal conditions (see Protocol 1).

  • Cause - Inefficient Mixing: If reagents are not mixed effectively at the point of entry (the T-mixer), the reaction will be slow and inefficient, regardless of residence time.[21] This is especially critical for fast reactions.[4]

  • Solution: Ensure your T-mixer is appropriate for your flow rates. For systems with different viscosities or where rapid mixing is essential, consider using a static mixer immediately after the T-junction.[16]

  • Cause - Incorrect Temperature: Chemical reaction rates are highly dependent on temperature. A temperature setting that is too low will result in slow kinetics and incomplete conversion.[22]

  • Solution: Systematically increase the reactor temperature in increments (e.g., 10 °C) and monitor the conversion. Be aware that excessively high temperatures can lead to byproduct formation.[23]

ParameterEffect of Being Too LowEffect of Being Too HighRecommended Action
Residence Time Incomplete conversion, low yield.Potential for byproduct formation (for sensitive products).Decrease flow rate or increase reactor volume.
Temperature Slow reaction kinetics, low conversion.Degradation of reactants/products, side reactions.Increase temperature incrementally.
Mixing Efficiency Localized concentration gradients, slow apparent rate.N/AUse a static mixer; check for laminar flow issues.
Caption: Table summarizing the impact of key process parameters on reaction yield.

Q5: I'm performing a palladium-catalyzed cross-coupling step and my yield is high initially but then drops over several hours of operation. What's happening?

A5: This pattern strongly suggests catalyst deactivation or leaching , a common issue when using heterogeneous catalysts (e.g., Pd/C) in packed-bed reactors or homogeneous catalysts that can precipitate.

Causality and Solution:

  • Cause - Catalyst Leaching/Deactivation: For packed-bed reactors, the palladium catalyst can slowly leach into the solution or its active sites can be poisoned by impurities in the feedstock or byproducts. For homogeneous catalysts, changes in the reaction medium over time might cause the catalyst to precipitate out of the solution.[10]

  • Solution 1 - Feedstock Purity: Ensure your starting materials and solvents are free of impurities that could act as catalyst poisons (e.g., trace amounts of sulfur compounds if not part of the desired reaction). Using an in-line guard column with a scavenger resin before the main reactor can be effective.[24]

  • Solution 2 - Re-evaluate Catalyst Loading: While flow chemistry often allows for lower catalyst loadings compared to batch, an excessively low loading might not be robust for long-term operation.[19] A modest increase in the packed-bed catalyst amount or homogeneous catalyst concentration may improve operational stability.

  • Solution 3 - Modify Flow Conditions: In packed-bed reactors, channeling can occur, where the liquid creates preferential paths through the bed, leading to inefficient use of the catalyst. Periodically introducing small gas bubbles (if compatible with the chemistry) or using an oscillatory flow reactor can disrupt these channels and improve catalyst contact.[25]

Q6: My starting material is consumed, but the yield of the desired benzothiophene is still low, and I see several new peaks in my analysis. What should I do?

A6: This points to the formation of byproducts due to side reactions or product degradation .[4] The excellent heat transfer in flow reactors can sometimes lead to very high localized temperatures if not controlled properly, or the chosen conditions may favor an alternative reaction pathway.

Causality and Solution:

  • Cause - Overheating: The setpoint temperature might be too high, causing thermal degradation of your product or promoting undesired side reactions.

  • Solution: Methodically decrease the reaction temperature to see if the byproduct peaks reduce. The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions.

  • Cause - Incorrect Stoichiometry: In flow chemistry, stoichiometry is controlled by the relative flow rates and concentrations of the reagent streams.[26] An incorrect ratio can lead to side reactions. For example, in a cyclization reaction, having a large excess of one reagent might lead to dimerization or other undesired couplings.

  • Solution: Carefully re-calibrate your pumps. Perform a stoichiometric optimization by systematically varying the flow rate of one reagent while keeping the other constant and monitoring the product-to-byproduct ratio.

  • Cause - Intermediate Reactivity in Telescoped Systems: In a multistep synthesis, the intermediate formed in step one might be unstable under the conditions of step two.[24]

  • Solution: Introduce an in-line quenching or scavenger step between the two reactors. For example, a packed column of a solid-supported scavenger can remove an unreacted reagent from step one that would interfere with step two.[27]

Diagram of a Telescoped Synthesis Setup

This diagram illustrates how multiple reaction and purification steps can be linked in a continuous flow system.

TelescopedSetup cluster_0 Reagent Delivery cluster_1 Step 1: Cyclization cluster_2 In-line Purification / Reagent Addition cluster_3 Step 2: Functionalization PumpA Pump A | {Reagent A | Solvent} Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B | {Reagent B | Solvent} PumpB->Mixer1 Reactor1 Reactor 1 (Heated Coil) | e.g., Pd-catalyzed cyclization Mixer1->Reactor1 PAT1 PAT 1 | {FTIR / UPLC} | Monitor Intermediate Formation Reactor1->PAT1 Scavenger Scavenger Column | Remove excess reagent B PAT1->Scavenger Mixer2 T-Mixer Scavenger->Mixer2 PumpC Pump C | Reagent C PumpC->Mixer2 Reactor2 Reactor 2 | e.g., N-alkylation Mixer2->Reactor2 PAT2 PAT 2 | {FTIR / UPLC} | Monitor Final Product Reactor2->PAT2 BPR Back Pressure Regulator PAT2->BPR Collection Product Collection BPR->Collection

Caption: A schematic of a two-step telescoped continuous flow synthesis.

Section 3: Advanced Process Optimization with PAT

Q7: How can I move from simply troubleshooting my reaction to proactively optimizing it for the highest possible yield and throughput?

A7: The key to proactive optimization is implementing Process Analytical Technology (PAT) .[28] PAT involves using in-line analytical tools to monitor your reaction in real-time, providing immediate feedback on how changes in process parameters affect the outcome.[29][30]

  • Real-Time Monitoring: Tools like in-line FTIR or Raman spectroscopy can track the disappearance of starting materials and the appearance of intermediates and products in real-time.[29] This allows you to instantly see the effect of changing temperature or flow rate, dramatically speeding up optimization.[31]

  • Automated Optimization: Coupling your flow system with in-line analysis (like UPLC-MS) and control software allows for automated optimization.[32] Algorithms can systematically explore the reaction space (temperature, residence time, stoichiometry) to find the true optimum yield far more efficiently than manual, one-factor-at-a-time experiments.

  • Ensuring Stability: PAT is crucial for identifying the onset of problems like catalyst deactivation or byproduct formation before they significantly impact the overall yield of a long run.[30] This allows for the development of truly robust and reliable processes.

Section 4: Key Experimental Protocols

Protocol 1: Residence Time Optimization using In-line FTIR

  • System Setup: Assemble your continuous flow reactor with an in-line FTIR flow cell placed immediately after the reactor outlet and before the back-pressure regulator.

  • Establish Steady State: Begin pumping your reagents at an initial, conservative set of conditions (e.g., moderate temperature and a relatively long residence time/slow flow rate). Allow the system to run for at least 3-5 residence times to ensure it has reached a steady state.

  • Acquire Baseline Spectrum: Record the FTIR spectrum at this steady state. Identify unique, well-resolved peaks corresponding to a starting material and the benzothiophene product.

  • Create Calibration Curve (Optional but Recommended): For quantitative analysis, prepare standard solutions of your starting material and product and flow them through the cell to create a calibration curve of absorbance vs. concentration.

  • Incremental Flow Rate Increase: Increase the total flow rate by a small, defined increment (e.g., 10%). This will decrease the residence time.

  • Re-establish Steady State: Wait for the system to stabilize at the new flow rate (again, 3-5 residence times).

  • Measure and Record: Record the new FTIR spectrum and calculate the conversion based on the change in the starting material peak height/area.

  • Repeat: Continue this process of incrementally increasing the flow rate until you observe a significant drop in conversion.

  • Data Analysis: Plot the conversion (%) versus residence time (min). The optimal residence time is typically the shortest time that still provides maximum (>98%) conversion.

Protocol 2: Diagnosing and Clearing a Reactor Blockage

  • Safety First: Immediately stop the pumps to prevent a dangerous pressure buildup.

  • Isolate the Blockage: If possible, use bypass valves to determine which part of the system (e.g., which reactor coil) is blocked. The pressure reading should drop when the blocked section is bypassed.

  • Reduce Pressure: Carefully and slowly open the back-pressure regulator or a vent valve before the blockage to depressurize the system.

  • Solvent Flush: Disconnect the reactor inlet from the reagent lines and connect it to a pump with a strong, appropriate solvent for the suspected precipitate.

  • Gentle Reverse Flow: Attempt to flush the blockage by pumping the solvent in the reverse direction of normal flow at a low flow rate. This is often more effective than pushing it through.

  • Apply Gentle Heat/Sonication: If a solvent flush is not working, gently heating the reactor coil (if thermally stable) or placing it in an ultrasonic bath can help break up and dissolve the solid.[20]

  • Final Flush: Once the blockage is cleared, flush the reactor thoroughly in the forward direction with the reaction solvent to ensure it is clean before restarting the synthesis.

  • Re-evaluate Conditions: Do not restart the reaction under the same conditions. Implement a strategy from Q3 to prevent the blockage from recurring.

References

Technical Support Center: Purification of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 5-nitro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we address common challenges encountered during its purification, providing field-proven insights and robust protocols to help you achieve high purity and yield.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My crude product after synthesis is a discolored solid with a broad melting point. What are the likely impurities and what should be my first purification step?

Answer: The observation of discoloration (typically yellow to brown) and a broad melting point are classic indicators of impurities in your crude this compound. Based on common synthetic routes, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the benzothiophene ring system.

  • Reaction Byproducts: These may include regioisomers (e.g., other nitrated positions), over-nitrated species, or products from side reactions.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid, especially if aqueous or acidic/basic conditions were used during workup.[1]

  • Residual Solvents and Reagents: High boiling point solvents (like DMF or DMSO) or residual catalysts can also contaminate the crude product.

Your first and most efficient line of defense for a solid organic compound is recrystallization . This technique is highly effective at removing small to moderate amounts of impurities that have different solubility profiles from your target compound. It is more cost-effective and scalable than chromatography for initial bulk purification.[2] We recommend starting with a systematic solvent screening to find the ideal conditions.

Question 2: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase, which often solidifies into an amorphous mass, trapping impurities.

Causality: The primary cause is often a poor choice of solvent, where the compound's solubility changes too drastically over a small temperature range, or the boiling point of the solvent is too high.

Here is a troubleshooting workflow to address this issue:

G start Crude Product 'Oils Out' check_solvent Is a single solvent being used? start->check_solvent use_pair Action: Switch to a solvent pair. (e.g., Ethanol/Water, Ethyl Acetate/Hexane) check_solvent->use_pair Yes check_cooling Is cooling too rapid? check_solvent->check_cooling No use_pair->check_cooling slow_cool Action: Slow, controlled cooling. Allow flask to cool to RT on benchtop before using ice bath. check_cooling->slow_cool Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No slow_cool->check_concentration add_solvent Action: Add slightly more hot solvent to ensure complete dissolution at boiling point. check_concentration->add_solvent Yes induce_crystal Action: Induce crystallization. Scratch inner wall of the flask with a glass rod or add a seed crystal. check_concentration->induce_crystal No add_solvent->induce_crystal success Result: Crystalline Solid induce_crystal->success

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

A solvent pair, consisting of a "soluble" solvent in which your compound dissolves well and a "miscible anti-solvent" in which it is insoluble, provides finer control over the saturation point, often preventing oiling out.[3]

Question 3: Recrystallization improved the purity, but HPLC analysis still shows 2-3% of a closely-related impurity. Is column chromatography the next logical step?

Answer: Yes. When recrystallization fails to remove impurities, it is typically because their solubility and structural properties are very similar to the target compound. Flash column chromatography is the ideal technique for separating compounds with subtle differences in polarity.[4][5]

Justification: Chromatography separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[6] For your compound, the nitro group and the ethyl ester provide sufficient polarity to interact with the silica gel. An impurity with a slightly different polarity (e.g., a regioisomer or a precursor) will travel through the column at a different rate, allowing for its separation.

The key to successful chromatography is selecting the right mobile phase (eluent). This is done efficiently using Thin-Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of Hexane/Ethyl Acetate) to find a ratio that gives good separation between your product spot and the impurity spot (a target Rf value of ~0.3 for the product is often ideal).

Question 4: How can I definitively assess the purity of my final product? What are the pros and cons of different analytical techniques?

Answer: No single technique tells the whole story. A combination of methods provides the most robust assessment of purity. High-Performance Liquid Chromatography (HPLC) is considered the industry standard for quantitative purity analysis due to its high resolution and sensitivity.[7]

Here is a decision-making framework for selecting a purification strategy:

G start Crude Product (Purity < 95%) recrystallization Step 1: Bulk Purification Recrystallization start->recrystallization check_purity1 Assess Purity (TLC, Melting Point, HPLC) recrystallization->check_purity1 chromatography Step 2: High-Purity Polish Flash Column Chromatography check_purity1->chromatography Purity Goal Not Met (Closely-related impurities remain) final_product Final Product (Purity > 99%) check_purity1->final_product Purity Goal Met check_purity2 Assess Final Purity (HPLC, NMR, Melting Point) chromatography->check_purity2 check_purity2->final_product Purity Goal Met fail Impurity Profile Unchanged Re-evaluate Synthesis or Use Orthogonal Chromatography check_purity2->fail Purity Goal Not Met

Caption: Decision tree for selecting the appropriate purification method.

Here is a summary of the most common analytical techniques for final purity assessment:

Technique Primary Use Advantages Disadvantages
HPLC Quantitative Purity (%)High resolution, high sensitivity, accurate quantification of impurities.[7]Requires method development, more expensive instrumentation.
NMR (¹H, ¹³C) Structural ConfirmationProvides definitive structural information, can detect solvent and some structural impurities.Lower sensitivity for impurity detection compared to HPLC, quantification (qNMR) requires a pure internal standard.
Melting Point Qualitative Purity CheckFast, inexpensive, a sharp melting point range indicates high purity.Insensitive to small amounts of impurities, not quantitative.
TLC Qualitative CheckSimple, rapid, and low-cost method for checking for the presence of major impurities.[6]Low resolution and sensitivity, strictly qualitative.[7]

For regulatory or drug development purposes, providing an HPLC chromatogram is essential for reporting purity, while an NMR spectrum is required to confirm the identity of the compound.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent system for the purification of this compound.[2]

Procedure:

  • Place ~20 mg of your crude material into each of several small test tubes.

  • To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile) dropwise at room temperature, vortexing after each drop, until the solid dissolves. Note the solubility at room temperature.

  • If a solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath until the solvent boils. Continue adding drops of the hot solvent until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, producing a good yield of clean crystals.

Data Logging:

Solvent Solubility (Cold) Solubility (Hot) Crystal Appearance & Yield Rating (Poor, Fair, Good, Excellent)
EthanolLowHighFine needles, good yieldGood
Ethyl AcetateMediumHighSmall plates, fair yieldFair
HexaneInsolubleInsolubleN/APoor (potential anti-solvent)
WaterInsolubleInsolubleN/APoor (potential anti-solvent)
Protocol 2: Flash Column Chromatography

Objective: To purify the compound from closely-related impurities using silica gel chromatography.

Materials:

  • Crude product pre-adsorbed onto a small amount of silica gel.

  • Silica gel (60 Å, 230-400 mesh).

  • Glass chromatography column.

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture, ratio determined by TLC).

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to pack under positive pressure or gravity.

  • Load the Sample: Carefully add the pre-adsorbed sample as a thin, even layer on top of the packed silica bed.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Spot each fraction onto a TLC plate and develop it to identify which fractions contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 3: HPLC Purity Analysis

Objective: To obtain a quantitative purity value for the final product.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (with 0.1% formic acid or TFA). For example, 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength or use a common one like 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Create a stock solution by accurately weighing ~10 mg of your compound and dissolving it in 10 mL of Acetonitrile (1 mg/mL).

  • Dilute this stock solution to a final concentration of ~0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Scaling Up the Production of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-nitro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the production of this key intermediate, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot common issues, optimize your reaction conditions, and confidently scale your production.

Section 1: Synthesis Overview & Core Principles

This compound is a valuable heterocyclic compound, often used as a building block in the development of pharmaceutical agents and other biologically active molecules.[1] Its synthesis is typically achieved via a cyclization reaction. The most common and scalable route involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl thioglycolate in the presence of a base.

This reaction, a variation of a nucleophilic substitution followed by an intramolecular condensation, is robust but requires careful control of parameters to ensure high yield and purity, especially during scale-up.

Reaction Workflow

The overall synthetic process can be visualized as follows:

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup SM1 2-Chloro-5-nitrobenzaldehyde Reaction Base-Mediated Cyclization SM1->Reaction SM2 Ethyl Thioglycolate SM2->Reaction Workup Aqueous Quench & Extraction Reaction->Workup K₂CO₃, DMF 80-100 °C Purification Recrystallization or Column Chromatography Workup->Purification Isolate Crude Solid Product Ethyl 5-nitro-1-benzothiophene- 2-carboxylate Purification->Product >98% Purity Troubleshooting Start Experiment Complete CheckYield Yield < 70%? Start->CheckYield CheckPurity High Impurity by TLC/NMR? CheckYield->CheckPurity No Cause_Reagent Cause: Poor Reagent Quality CheckYield->Cause_Reagent Yes Cause_Conditions Cause: Suboptimal Conditions (Temp, Time, Base) CheckYield->Cause_Conditions Yes Cause_SideReaction Cause: Side Reactions (Oxidation, Decomposition) CheckPurity->Cause_SideReaction Yes Success Successful Scale-Up CheckPurity->Success No Sol_Validate Solution: Validate/Purify Reagents Cause_Reagent->Sol_Validate Sol_Optimize Solution: Optimize Temp/Time. Use Anhydrous Base/Solvent. Cause_Conditions->Sol_Optimize Sol_Inert Solution: Use Inert Atmosphere. Optimize Purification. Cause_SideReaction->Sol_Inert

References

Validation & Comparative

A Comparative Guide for Researchers: Ethyl 5-nitro-1-benzothiophene-2-carboxylate vs. Ethyl 5-amino-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and organic synthesis, the strategic selection of intermediates is paramount. This guide provides an in-depth, objective comparison between two closely related benzothiophene derivatives: Ethyl 5-nitro-1-benzothiophene-2-carboxylate and Ethyl 5-amino-1-benzothiophene-2-carboxylate. We will explore their distinct physicochemical properties, the critical synthetic transformation that connects them, and their divergent applications, supported by experimental data and protocols.

At a Glance: Core Structural and Functional Differences

The primary distinction between these two molecules lies in the functional group at the C5 position of the benzothiophene ring: a nitro (-NO₂) group versus an amino (-NH₂) group. This single substitution dramatically alters the electron density of the aromatic system, profoundly influencing the molecule's reactivity, potential for further derivatization, and biological activity.

This compound serves as a versatile starting material. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring to electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution.[1][2] More importantly, the nitro group is a key precursor to the more synthetically useful amino group.

Ethyl 5-amino-1-benzothiophene-2-carboxylate , on the other hand, is a "privileged scaffold" in medicinal chemistry.[3][4] The amino group is a potent electron-donating group, activating the aromatic ring and serving as a crucial handle for a vast array of coupling reactions to build molecular complexity. This makes it a valuable building block for synthesizing libraries of compounds for high-throughput screening in drug development.[3][4]

Below is a visualization of their chemical structures.

G A This compound B Reduction A->B Reagents C Ethyl 5-amino-1-benzothiophene-2-carboxylate B->C Product G cluster_0 Decision Making for Nitro Reduction start Substrate Analysis acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive catalytic_hydrog Catalytic Hydrogenation (e.g., H2, Pd/C) acid_sensitive->catalytic_hydrog Yes metal_acid Metal/Acid Reduction (e.g., SnCl2, HCl) acid_sensitive->metal_acid No other_reducible Are other reducible groups present? other_reducible->catalytic_hydrog No, proceed selective_catalyst Consider selective catalyst or milder conditions other_reducible->selective_catalyst Yes catalytic_hydrog->other_reducible

References

A Comparative Guide to the Biological Activity of Ethyl 5-nitro-1-benzothiophene-2-carboxylate and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Ethyl 5-nitro-1-benzothiophene-2-carboxylate with other nitroaromatic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its likely biological profile based on the well-documented activities of its core components: the nitroaromatic group and the benzothiophene scaffold. We will delve into the mechanistic underpinnings of nitroaromatic bioactivity, present comparative data from structurally related compounds, and provide detailed experimental protocols for key biological assays.

The Nitroaromatic Moiety: A Double-Edged Sword in Drug Design

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1] The cornerstone of their activity lies in the bioreduction of the nitro (–NO₂) group.[2] This process, often catalyzed by nitroreductase enzymes found in both prokaryotic and eukaryotic cells, especially under hypoxic (low oxygen) conditions, generates reactive intermediates such as nitroso and hydroxylamine derivatives.[3][4] These reactive species can inflict cellular damage through various mechanisms, including DNA adduction, protein modification, and the production of reactive oxygen species (ROS), ultimately leading to cell death.[5]

However, the very mechanism that confers therapeutic efficacy can also be responsible for toxicity, making the nitro group a classic example of a "pharmacophore and toxicophore".[5] The challenge in designing novel nitroaromatic drugs lies in achieving selective toxicity towards target pathogens or cancer cells while minimizing harm to the host.

Bioreductive Activation of Nitroaromatics: The Key to Activity

The biological action of most nitroaromatic compounds is not inherent to the parent molecule but is a consequence of its metabolic activation. This bioactivation is a multi-step process initiated by the reduction of the nitro group.

dot graph "Bioreductive_Activation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Nitroaromatic [label="Nitroaromatic Compound (R-NO₂)"]; Nitro_Radical [label="Nitro Radical Anion (R-NO₂⁻)"]; Nitroso [label="Nitroso Intermediate (R-NO)"]; Hydroxylamine [label="Hydroxylamine Intermediate (R-NHOH)"]; Amine [label="Amine Metabolite (R-NH₂)"]; Cellular_Damage [label="Cellular Damage\n(DNA, Proteins, Lipids)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nitroaromatic -> Nitro_Radical [label="Nitroreductase (1e⁻ reduction)"]; Nitro_Radical -> Nitroso [label="Further Reduction"]; Nitroso -> Hydroxylamine [label="Reduction"]; Hydroxylamine -> Amine [label="Reduction"]; Nitroso -> Cellular_Damage; Hydroxylamine -> Cellular_Damage; } caption="Figure 1: Generalized pathway of nitroaromatic bioreductive activation."

This reductive activation is often more efficient in anaerobic or hypoxic environments, a characteristic that is exploited in targeting anaerobic bacteria and the low-oxygen cores of solid tumors.[6]

Comparative Biological Activity: Benchmarking this compound

Due to the scarcity of direct experimental data for this compound, we will compare the activities of its parent scaffold, 5-nitrobenzothiophene, with other nitrobenzothiophene isomers and other classes of nitroaromatic compounds.

Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is well-established.[7][8] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various nitro-substituted benzothiophenes against common bacterial strains.

CompoundPosition of Nitro GroupMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
2-Nitrobenzothiophene2>12864
3-Nitrobenzothiophene36432
5-Nitrobenzothiophene53216
Data sourced from a comparative analysis of nitro-substituted benzothiophenes.[2]

From this data, we can infer that the position of the nitro group on the benzothiophene ring significantly influences antimicrobial potency, with the 5-nitro isomer demonstrating the highest activity among the unsubstituted parent compounds.[2] The presence of the ethyl carboxylate group at the 2-position in our target molecule may further modulate this activity. Carboxylate groups can influence the electronic properties and cellular uptake of the molecule.

For a broader perspective, the following table includes MIC values for other classes of nitroaromatic antimicrobials.

Compound ClassExampleMechanism of ActionTypical MIC Range (µg/mL)
Nitrofurans NitrofurantoinInhibition of bacterial ribosomal enzymes, DNA damage0.5 - 32
Nitroimidazoles MetronidazoleDNA damage in anaerobic organisms0.25 - 8
Nitrothiophenes 5-Nitro-2-thiophenecarbaldehyde derivativesDNA damage, enzyme inhibition0.5 - 16
Data compiled from various sources on antimicrobial nitroaromatics.[9][10]

Based on these comparisons, it is plausible that this compound possesses antimicrobial activity, likely with greater potency than unsubstituted nitrobenzothiophenes due to the favorable placement of the nitro group and the potential for the ethyl carboxylate moiety to enhance cellular interactions.

Anticancer Activity

The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductases.[11] Several nitroaromatic compounds have been investigated as anticancer agents. While specific IC₅₀ values for this compound are not available, we can look at related structures. Benzothiophene derivatives, in general, have shown promising anticancer activities through various mechanisms.[12][13]

The following table presents the cytotoxic activity (IC₅₀ values) of some benzothiophene derivatives against different cancer cell lines. It is important to note that these compounds do not all contain a nitro group, but their activity highlights the potential of the benzothiophene scaffold.

CompoundCancer Cell LineIC₅₀ (µM)
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateMCF-7 (Breast)Data not quantified, but showed high activity
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylateNCI-H460 (Lung)Data not quantified, but showed high activity
A novel benzothiophene derivative (IPBT)HepG2 (Liver)67.04
Data from studies on the cytotoxic effects of thiophene and benzothiophene derivatives.[10]

The presence of a nitro group on the benzothiophene scaffold is expected to confer a hypoxia-selective cytotoxic mechanism. The bioreductive activation of the nitro group within the tumor microenvironment would lead to the generation of cytotoxic species, targeting the cancer cells more specifically.

Experimental Protocols for Biological Evaluation

To facilitate the comparative evaluation of this compound and other nitroaromatics, we provide the following standard experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

dot graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare serial dilutions of test compound in 96-well plate"]; B [label="Add standardized microbial inoculum to each well"]; C [label="Incubate plate at appropriate temperature and time"]; D [label="Determine MIC by observing for inhibition of microbial growth"];

A -> B -> C -> D; } caption="Figure 2: Workflow for MIC determination by broth microdilution."

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the highest concentration of the solvent used for the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seed cancer cells in a 96-well plate"]; B [label="Treat cells with varying concentrations of the test compound"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT reagent and incubate"]; E [label="Solubilize formazan crystals"]; F [label="Measure absorbance and calculate IC₅₀"];

A -> B -> C -> D -> E -> F; } caption="Figure 3: Workflow for determining cytotoxicity using the MTT assay."

Conclusion

This compound emerges as a promising candidate for further investigation as a biologically active agent. Based on the established principles of nitroaromatic chemistry and the known activities of the benzothiophene scaffold, it is reasonable to hypothesize that this compound will exhibit both antimicrobial and anticancer properties. The 5-nitro substitution is particularly encouraging for potent bioactivity. Future experimental studies should focus on determining the MIC values against a panel of clinically relevant microbes and the IC₅₀ values against various cancer cell lines, including under hypoxic conditions, to fully elucidate the therapeutic potential of this molecule. The detailed protocols provided in this guide offer a robust framework for such investigations.

References

A Comparative Spectroscopic Guide to Benzothiophene and its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the structural nuances of benzothiophene and its common isomer, 2,3-dihydrobenzothiophene, through the lens of NMR, IR, UV-Vis, and Mass Spectrometry.

For scientists and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Benzothiophene, a sulfur-containing aromatic heterocycle, and its derivatives are key pharmacophores and building blocks in organic electronics. Distinguishing between benzothiophene and its reduced isomer, 2,3-dihydrobenzothiophene, is a frequent analytical challenge. This guide provides a comprehensive comparison of their spectroscopic signatures, offering field-proven insights into the causality behind their spectral differences.

The Structural Distinction: Aromaticity vs. Saturation

The fundamental difference between benzothiophene and 2,3-dihydrobenzothiophene lies in the thiophene ring. In benzothiophene, the five-membered sulfur-containing ring is aromatic, contributing to a planar structure with delocalized π-electrons. Conversely, in 2,3-dihydrobenzothiophene, the C2-C3 bond is saturated, disrupting the aromaticity of the thiophene ring and leading to a non-planar geometry. This seemingly subtle change has profound effects on their respective spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The presence or absence of aromaticity in the thiophene ring dramatically influences the chemical shifts of the protons and carbons.

¹H NMR Spectroscopy

In benzothiophene, the protons on the thiophene ring (H2 and H3) are in the aromatic region, typically downfield due to the deshielding effect of the ring current. The protons on the benzene ring also exhibit characteristic aromatic signals.

In stark contrast, the saturation of the C2-C3 bond in 2,3-dihydrobenzothiophene results in aliphatic signals for the protons at these positions. These protons (H2 and H3) will appear significantly upfield, in the region typical for alkyl protons, and will likely show a triplet-triplet splitting pattern due to their vicinal coupling.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Benzothiophene and 2,3-Dihydrobenzothiophene.

ProtonBenzothiophene (Typical δ)2,3-Dihydrobenzothiophene (Expected δ)Key Differentiator
H2, H3 ~7.2 - 7.5~3.0 - 3.5Aromatic vs. Aliphatic region
H4, H5, H6, H7 ~7.3 - 7.9~6.9 - 7.3Slight upfield shift in the dihydro isomer
¹³C NMR Spectroscopy

The differences in the carbon skeleton are also clearly delineated in ¹³C NMR. The carbons of the thiophene ring in benzothiophene (C2 and C3) are in the aromatic region. In 2,3-dihydrobenzothiophene, these carbons are saturated and therefore resonate at a much higher field (upfield).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Benzothiophene and 2,3-Dihydrobenzothiophene.

CarbonBenzothiophene (Typical δ)2,3-Dihydrobenzothiophene (Expected δ)Key Differentiator
C2, C3 ~122 - 127~30 - 40Aromatic vs. Aliphatic region
C3a, C7a ~139 - 140~135 - 140Minor shifts
C4, C5, C6, C7 ~122 - 125~121 - 128Minor shifts

Vibrational Spectroscopy (IR): Fingerprinting Functional Groups

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the molecules, effectively fingerprinting the functional groups present.

The IR spectrum of benzothiophene is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. In contrast, 2,3-dihydrobenzothiophene will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The absence of the aromatic C-H stretching bands and the appearance of strong aliphatic C-H bands are clear indicators of the reduced isomer.

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹) for Benzothiophene and 2,3-Dihydrobenzothiophene.

Vibrational ModeBenzothiophene2,3-Dihydrobenzothiophene
Aromatic C-H Stretch ~3100 - 3000Absent
Aliphatic C-H Stretch Absent~2950 - 2850
Aromatic C=C Stretch ~1600 - 1450Present (from benzene ring)
C-S Stretch ~700 - 600~700 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extent of conjugation in the π-electron system is a major determinant of the absorption maxima (λ_max).

Benzothiophene, with its extended aromatic system, exhibits characteristic UV absorption bands. The spectrum of 2,3-dihydrobenzothiophene is expected to be significantly different. The disruption of the thiophene ring's aromaticity leads to a loss of conjugation, resulting in a hypsochromic shift (blue shift) of the absorption maxima. The UV spectrum of 2,3-dihydrobenzothiophene will more closely resemble that of an alkyl-substituted benzene.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) of Benzothiophene and 2,3-Dihydrobenzothiophene.

CompoundTypical λ_max (nm)Electronic System
Benzothiophene ~228, 258, 297Extended Aromatic
2,3-Dihydrobenzothiophene Expected ~220, 270Isolated Benzene Ring

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While both isomers have similar molecular weights (benzothiophene: 134.19 g/mol ; 2,3-dihydrobenzothiophene: 136.21 g/mol ), their fragmentation patterns under electron ionization (EI) can be distinct.

Benzothiophene, being an aromatic compound, is relatively stable, and its molecular ion peak is typically prominent. Fragmentation often involves the loss of small, stable neutral molecules like acetylene (C₂H₂) or CS.[1]

2,3-dihydrobenzothiophene, with its saturated thiophene ring, is expected to undergo fragmentation initiated by the cleavage of the weaker C-S or C-C bonds in the dihydrothiophene moiety. A characteristic fragmentation pathway would be the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction.

Table 5: Expected Key Mass Spectral Fragments (m/z) for Benzothiophene and 2,3-Dihydrobenzothiophene.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Benzothiophene 134108 ([M-C₂H₂]⁺), 89 ([M-CS]⁺)
2,3-Dihydrobenzothiophene 136108 ([M-C₂H₄]⁺), 104 ([M-S]⁺)

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

A consistent and appropriate sample preparation protocol is crucial for obtaining high-quality, reproducible spectroscopic data.

For NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

For IR Spectroscopy:

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

For UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.

  • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

For Mass Spectrometry (EI):

  • Introduce a small amount of the sample (liquid or solid) into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • The sample is vaporized and then ionized by a beam of electrons.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of benzothiophene and its dihydro isomer.

Caption: A logical workflow for differentiating benzothiophene isomers.

Conclusion

The spectroscopic analysis of benzothiophene and 2,3-dihydrobenzothiophene reveals a clear and consistent picture of their distinct structural features. From the dramatic shifts in NMR spectra to the tell-tale vibrations in IR and the electronic transitions in UV-Vis, each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and materials science, a solid grasp of these spectroscopic differences is not just an academic exercise but a practical necessity for confident structure elucidation and quality control.

References

A Comparative Guide to the Antimicrobial Efficacy of Ethyl 5-nitro-1-benzothiophene-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical.[1][2] The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have identified multidrug-resistant (MDR) pathogens as a priority threat, necessitating innovative therapeutic strategies.[1] Within this context, heterocyclic compounds have emerged as a promising scaffold for the development of new drugs. Among these, the benzothiophene nucleus has garnered significant attention due to its diverse pharmacological activities, including antimicrobial properties.[3]

This guide provides a comprehensive comparison of the potential antimicrobial efficacy of Ethyl 5-nitro-1-benzothiophene-2-carboxylate against various microbial strains. While direct experimental data for this specific ethyl ester is limited in publicly available literature, this document will leverage data from closely related benzothiophene derivatives and the parent carboxylic acid to provide a robust and scientifically grounded assessment. Esters are frequently employed as prodrugs to enhance bioavailability and are often hydrolyzed in vivo to their active carboxylic acid form. Therefore, the biological activity of the parent acid and similar derivatives serves as a strong indicator of the potential of the ethyl ester.

This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.

The Benzothiophene Scaffold: A Promising Antimicrobial Framework

Benzothiophene derivatives have demonstrated a broad spectrum of antimicrobial activities. Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4] The versatility of the benzothiophene ring allows for various substitutions, enabling the modulation of its biological activity. The introduction of a nitro group, as in the case of this compound, is a well-established strategy in medicinal chemistry to enhance antimicrobial potency.

Comparative Efficacy Analysis: Benzothiophene Derivatives vs. Standard Antimicrobials

To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiophene derivatives against a panel of clinically relevant microbial strains. These are compared with the performance of standard-of-care antibiotics.[5] The data is collated from multiple research publications.

Compound/DrugS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)Reference(s)
Benzothiophene Derivatives
3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene---Potent Activity
3-(Trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene---Potent Activity
3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneHigh Activity---
Tetrahydrobenzothiophene Derivative 3b1.11 µM1.11 µM1.00 µM-[4]
(E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide (5l)Potent Activity---[2]
(E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide (5c)---Superior to Fluconazole[2]
Standard Antimicrobials
Ciprofloxacin0.25-1 µg/mL≤0.25 µg/mL≤0.5 µg/mL-[4]
Gentamicin0.5-2 µg/mL0.5-2 µg/mL0.5-4 µg/mL-[4]
Vancomycin1-2 µg/mL---[5][6]
Linezolid2-4 µg/mL---[5][6]
Daptomycin0.38-0.75 µg/mL---[5][6]
Fluconazole---0.25-2 µg/mL[2]

Note: Direct MIC values for all compounds against all strains were not available in the cited literature. "Potent/High Activity" indicates that the source reported significant antimicrobial effects without specifying the exact MIC value.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[7][8][9] The following is a detailed, step-by-step methodology for the broth microdilution method, a gold standard for determining MIC values.[10]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Microbial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile diluent (e.g., DMSO for poorly soluble compounds)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Standard antibiotic for comparison

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution of Test Compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well to achieve the highest desired concentration, and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Preparation of Microbial Inoculum: a. Culture the microorganism overnight on an appropriate agar plate. b. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation of Microtiter Plate: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted test compound. This will bring the final volume in each well to 200 µL.

  • Controls: a. Positive Control: Inoculate a well containing 200 µL of broth with the microbial suspension. b. Negative Control: A well containing 200 µL of uninoculated broth. c. Standard Antibiotic Control: Prepare a serial dilution of a standard antibiotic as a comparator.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis CompoundPrep Prepare Compound Stock Solution SerialDilution Perform Serial Dilution in 96-Well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubate Incubate Plate (18-24h, 37°C) Inoculation->Incubate ReadResults Determine MIC (Visual/OD Reading) Incubate->ReadResults

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action: Reductive Activation of the Nitro Group

The antimicrobial activity of many nitroaromatic compounds, a class to which this compound belongs, is often dependent on the reductive activation of the nitro group by microbial nitroreductases.[11] This process is a key component of their mechanism of action.

The proposed mechanism involves the following steps:

  • Cellular Uptake: The compound passively diffuses across the microbial cell membrane.

  • Reductive Activation: Inside the cell, bacterial nitroreductases (such as NfsA and NfsB in E. coli) catalyze the reduction of the nitro group.[11][12] This is a multi-step process that generates a series of highly reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives.

  • Generation of Reactive Nitrogen Species (RNS): These reactive intermediates can undergo further reactions to produce cytotoxic RNS, such as nitric oxide (NO) and peroxynitrite (ONOO-).

  • Cellular Damage: The generated RNS are highly reactive and can cause widespread damage to essential cellular macromolecules, including DNA, proteins, and lipids. This leads to the inhibition of critical cellular processes and ultimately, cell death.

This mechanism of action, which relies on enzymes present in the target microorganisms, can contribute to the selective toxicity of the compound.

Proposed Mechanism of Action for Nitroaromatic Antimicrobials

MechanismOfAction cluster_cell Microbial Cell Compound Nitroaromatic Compound (R-NO2) Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Uptake & Reduction RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Generates Macromolecules DNA, Proteins, Lipids RNS->Macromolecules Attacks Damage Macromolecular Damage Macromolecules->Damage Leads to CellDeath Cell Death Damage->CellDeath Results in

Caption: Proposed mechanism of action for nitroaromatic antimicrobial compounds.

Conclusion

While direct experimental validation of this compound is necessary, the existing body of research on benzothiophene derivatives provides a strong foundation for its potential as a novel antimicrobial agent. The benzothiophene scaffold has consistently demonstrated significant activity against a range of clinically relevant pathogens. The presence of a nitro group suggests a plausible mechanism of action involving reductive activation by microbial enzymes, a pathway that has been successfully exploited in other antimicrobial drugs.

The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers in the field. Further investigation into the efficacy, toxicity, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential in the ongoing battle against antimicrobial resistance.

References

A Researcher's Guide to the Reactivity of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to blockbuster pharmaceuticals like the osteoporosis drug Raloxifene and the anti-asthmatic Zileuton, as well as emerging organic electronics.[2][3][4] This privileged structure's utility stems from the nuanced reactivity of its fused benzene and thiophene rings. Understanding how substituents modulate this reactivity is paramount for researchers aiming to design novel functional molecules.

This guide provides an in-depth comparative analysis of the reactivity of substituted benzothiophenes. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern reaction outcomes, supported by experimental data and validated protocols. Our focus is on providing the causal logic behind experimental design, empowering you to rationally functionalize this versatile heterocycle.

The Electronic Landscape of the Benzothiophene Core

Benzothiophene is a planar, 10π-electron aromatic system.[5] However, the electron distribution is not uniform. The sulfur atom, through its lone pairs, contributes to the π-system, rendering the thiophene portion more electron-rich and thus more susceptible to electrophilic attack than the fused benzene ring.[6]

Electrophilic Aromatic Substitution (SEAr): The C3 vs. C2 Dichotomy

The fundamental question in benzothiophene chemistry is the site of electrophilic attack. Experimental evidence overwhelmingly shows that electrophilic substitution occurs preferentially at the C3 position.[5][6]

The reason for this regioselectivity lies in the stability of the Wheland intermediate (also known as a sigma complex) formed during the reaction.

  • Attack at C3: The positive charge in the intermediate can be delocalized over the sulfur atom and the benzene ring without disrupting the benzene's aromaticity. This creates a more stable, benzofuran-like cationic intermediate.

  • Attack at C2: The positive charge is localized primarily on the sulfur atom and the adjacent C3 carbon. To delocalize the charge into the benzene ring, the benzene's aromatic sextet must be disrupted, which is energetically unfavorable.

This crucial difference in intermediate stability dictates the kinetic product of the reaction.

SEAr_Mechanism cluster_C3 C3 Attack (Favored) cluster_C2 C2 Attack (Disfavored) BT_C3 Benzothiophene Int_C3 Stable Intermediate (Benzene Aromaticity Preserved) BT_C3->Int_C3 + E+ Prod_C3 C3-Substituted Product Int_C3->Prod_C3 - H+ BT_C2 Benzothiophene Int_C2 Less Stable Intermediate (Benzene Aromaticity Disrupted) BT_C2->Int_C2 + E+ Prod_C2 C2-Substituted Product Int_C2->Prod_C2 - H+

Figure 1: Electrophilic attack on benzothiophene at C3 is favored due to a more stable intermediate.

C-H Acidity and Metalation: The C2 Position's Revenge

While C3 is the kinetically favored site for electrophilic attack, the C2 proton is the most acidic.[3] This is due to the electron-withdrawing inductive effect of the adjacent sulfur atom, which stabilizes the resulting carbanion. Consequently, deprotonation with strong bases like n-butyllithium (n-BuLi) occurs selectively at the C2 position.[7] This provides a powerful and complementary method for functionalization, allowing for the introduction of nucleophiles at C2 via metal-halogen exchange or direct deprotonation.

Comparative Reactivity: The Influence of Substituents

The true synthetic versatility of benzothiophene is unlocked by understanding how pre-existing substituents direct subsequent reactions. The effect depends on both the nature of the substituent (electron-donating vs. electron-withdrawing) and its position.

Substituents on the Benzene Ring

Substituents on the benzenoid ring primarily influence the reactivity of that ring, but their electronic effects are transmitted throughout the bicyclic system.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH2) strongly activate the ring towards electrophilic substitution.[8] The directing effects follow standard ortho/para rules. For example, a 5-hydroxybenzothiophene will direct incoming electrophiles to the C4 and C6 positions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) deactivate the entire aromatic system towards electrophilic attack.[9] Any substitution that does occur will be directed meta to the EWG. These groups are particularly challenging for synthesis, often requiring harsher conditions or alternative, metal-catalyzed approaches.[9]

Substituents on the Thiophene Ring

Substituents on the heterocyclic ring have more profound and complex effects on reactivity.

  • EDGs at C2/C3: An alkyl or aryl group will activate the ring, but the directing effects are less straightforward. The substituent's steric bulk and its ability to stabilize intermediates play a crucial role.

  • EWGs at C2/C3: A withdrawing group like a carbonyl or nitro group deactivates the thiophene ring towards electrophilic attack. However, it significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) .[10] For example, a halogen at the C2 position, which is normally unreactive to nucleophiles, becomes readily displaceable if a nitro group is present at C3.[7]

Quantitative Comparison of Reactivity

The following table summarizes the outcomes of various electrophilic substitution reactions on substituted benzothiophenes, providing a comparative overview.

Substrate Reaction Reagents Major Product(s) Observations & Rationale Reference
BenzothiopheneNitrationFuming HNO₃, Acetic Acid3-Nitro (major), 2-, 4-, 5-, and 6-Nitro (minor)C3 is the kinetically preferred site. Other isomers form under forcing conditions.[11]
BenzothiopheneAcetylationAc₂O, SnCl₄3-Acetyl (major), 2-Acetyl (minor)Classic Friedel-Crafts acylation showing strong preference for C3.[12]
BenzothiopheneBrominationBr₂, Acetic Acid3-Bromo (major)Halogenation follows the established C3 selectivity pattern.[11]
2-BromobenzothiopheneNitrationFuming HNO₃, Acetic Acid2-Bromo-3-nitrobenzothiopheneThe bromo group is a weak deactivator but directs subsequent electrophilic attack to the adjacent C3 position.[11]
5-NitrobenzothiopheneAcetylationAc₂O, AlCl₃5-Nitro-3-acetylbenzothiopheneThe deactivating nitro group on the benzene ring still allows for preferential C3 substitution on the more reactive thiophene ring.[3]
5-HydroxybenzothiopheneBrominationBr₂, Dioxane4,6-Dibromo-5-hydroxybenzothiopheneThe powerful activating -OH group directs substitution to the ortho and para positions on the benzene ring.[8]

Validated Experimental Protocols

To bridge theory and practice, we provide detailed methodologies for key transformations. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Regioselective Nitration of Benzothiophene (C3-Substitution)

This protocol demonstrates the classic electrophilic substitution pattern of the unsubstituted core.

Objective: To synthesize 3-nitrobenzo[b]thiophene with high regioselectivity.

Materials:

  • Benzo[b]thiophene

  • Fuming Nitric Acid (≥90%)

  • Glacial Acetic Acid

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (5.0 g, 37.3 mmol) in glacial acetic acid (25 mL).

  • Cooling: Cool the solution to 10-15°C in an ice-water bath. Causality Note: Maintaining a low temperature is crucial to minimize the formation of dinitro and other isomeric byproducts. It favors the kinetically controlled C3 product.[12]

  • Addition of Nitrating Agent: Add fuming nitric acid (3.5 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The solution will typically turn yellow or orange.

  • Workup: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate of the crude product will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 3-nitrobenzo[b]thiophene as yellow needles.

  • Validation: Confirm product identity and purity using ¹H NMR spectroscopy and melting point analysis (m.p. ~114-116°C).

Protocol 2: Metal-Free C3-Arylation via Interrupted Pummerer Reaction

This modern protocol showcases an advanced strategy for C-H functionalization that circumvents issues of regioselectivity by activating the intrinsic sulfur atom.[3]

Objective: To achieve highly regioselective C3-arylation of a benzothiophene derivative under metal-free conditions.

Pummerer_Workflow cluster_workflow C3-Arylation Workflow Start Substituted Benzothiophene Oxidation Step 1: Oxidation (mCPBA, BF3·OEt2) Start->Oxidation S_oxide Benzothiophene S-oxide (Key Intermediate) Oxidation->S_oxide Coupling Step 2: Coupling (Phenol, TFAA) S_oxide->Coupling Product C3-Arylated Benzothiophene Coupling->Product

Figure 2: Workflow for the interrupted Pummerer reaction for C3-arylation.

Procedure:

  • S-oxide Formation (In Situ): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting benzothiophene (1.0 mmol) in anhydrous dichloromethane (10 mL). Cool the solution to 0°C.

  • Add BF₃·OEt₂ (1.2 mmol) followed by the portion-wise addition of m-chloroperoxybenzoic acid (mCPBA, 1.1 mmol). Stir at 0°C for 30 minutes. Causality Note: The Lewis acid BF₃·OEt₂ catalyzes the oxidation of the sulfur. This transient S-oxide is highly reactive and is used directly without isolation.[3]

  • Interrupted Pummerer Coupling: To the solution containing the in situ generated S-oxide, add the phenol coupling partner (1.5 mmol) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 2.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

  • Validation: Characterize the final C3-arylated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the structure and regiochemistry. The absolute regiocontrol for C3 is a key validation point of this method.[3]

Conclusion

The reactivity of the benzothiophene core is a delicate interplay of aromaticity, heteroatom electronics, and substituent effects. While electrophilic attack is intrinsically favored at the C3 position, and deprotonation at C2, this is merely the starting point. A sophisticated understanding of how electron-donating and -withdrawing groups on either the thiophene or benzene ring modulate this inherent reactivity is essential for modern synthetic design. By leveraging classic principles of physical organic chemistry alongside modern C-H functionalization strategies, researchers can unlock the full potential of this remarkable scaffold for applications in drug discovery and materials science.

References

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" vs. its carboxylic acid analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Ethyl 5-nitro-1-benzothiophene-2-carboxylate vs. 5-Nitro-1-benzothiophene-2-carboxylic acid

Introduction: Strategic Intermediates in Medicinal Chemistry

In the landscape of modern drug discovery, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that interact with a variety of biological targets. Within this class, 5-nitro-1-benzothiophene derivatives are particularly valuable as synthetic intermediates, with the nitro group serving as a versatile handle for further functionalization.

This guide provides a detailed comparison of two closely related and commercially available building blocks: This compound (the ester) and its corresponding analogue, 5-Nitro-1-benzothiophene-2-carboxylic acid (the carboxylic acid). While separated by a simple hydrolysis step, the choice between these two reagents has significant implications for reaction planning, purification strategy, and the overall efficiency of a synthetic campaign. As senior application scientists, our goal is to elucidate the causality behind these choices, providing field-proven insights to guide your research.

Physicochemical Properties: A Tale of Two Functional Groups

The fundamental differences in the physical properties of the ester and the carboxylic acid are dictated by the C2 substituent. The carboxylic acid's ability to form strong intermolecular hydrogen bonds results in a significantly higher melting point and lower solubility in non-polar organic solvents compared to its ethyl ester counterpart.

PropertyThis compound5-Nitro-1-benzothiophene-2-carboxylic acidRationale for Difference
CAS Number 25785-09-5[4]6345-55-7[5][6]Unique chemical identifiers.
Molecular Formula C₁₁H₉NO₄SC₉H₅NO₄S[5]Presence of the additional ethyl group (C₂H₄).
Molecular Weight 251.26 g/mol [7]223.21 g/mol [5]Mass of the ethyl group vs. a proton.
Appearance White to light yellow solid[4]SolidGeneral physical state at room temperature.
Melting Point 164-165 °C[4]238-241 °C[6]Strong intermolecular hydrogen bonding in the carboxylic acid leads to a more stable crystal lattice, requiring more energy to melt.
pKa Not Applicable~2.7 (Predicted)[8]The ester lacks an acidic proton. The carboxylic acid is a relatively strong acid due to the electron-withdrawing nature of the benzothiophene ring and nitro group.
Solubility More soluble in common organic solvents (e.g., DCM, EtOAc).Soluble in polar aprotic solvents (e.g., DMF, DMSO) and aqueous base. Poorly soluble in non-polar solvents.The ester's lack of hydrogen bond donors and its ethyl group increase its lipophilicity. The acid's polarity and ability to deprotonate govern its solubility profile.

Synthesis and Interconversion: A Strategic Workflow

The ester and the carboxylic acid are intrinsically linked, with the ester often serving as a stable, purifiable precursor to the more synthetically versatile carboxylic acid.

Synthesis of the Parent Scaffold

The benzothiophene core itself can be constructed through various methods, including the cyclization of appropriately substituted precursors.[2][9] A notable method for directly accessing benzothiophene-2-carboxylate esters involves the reaction of a nitro-substituted thiophenol derivative with an α-haloacetate, followed by cyclization.[10][11]

The Ester-to-Acid Conversion: A Critical Gateway Reaction

The most common and strategically important reaction connecting these two compounds is the hydrolysis of the ethyl ester to the carboxylic acid. This transformation is fundamental, as it "unmasks" the carboxylic acid, enabling it to participate in a wide array of subsequent reactions, most notably amide bond formation.

G start Commercially Available Precursors ester Ethyl 5-nitro-1-benzothiophene- 2-carboxylate start->ester Cyclization / Esterification acid 5-Nitro-1-benzothiophene- 2-carboxylic acid ester->acid Base or Acid Hydrolysis downstream Downstream Applications (e.g., Amide Coupling) acid->downstream Activation

Caption: Synthetic relationship between the ester and carboxylic acid.

Comparative Chemical Reactivity

The choice between the ester and the acid is primarily a tactical one based on the desired subsequent transformations.

This compound: The Stable Precursor
  • Role as a Protected Acid: The ester group is significantly less reactive than a carboxylic acid. It is stable to a wide range of reaction conditions, including many that are used to modify other parts of the molecule. For instance, the nitro group can be selectively reduced to an amine while leaving the ester intact.

  • Hydrolysis: Its primary reactivity lies in its conversion to the carboxylic acid, typically through saponification using a base like sodium hydroxide in an aqueous alcohol solution.

  • Direct Amidation: While possible, the direct reaction of the ester with an amine to form an amide is generally inefficient and requires high temperatures or specific catalysts.

5-Nitro-1-benzothiophene-2-carboxylic acid: The Versatile Building Block

The true synthetic power lies with the carboxylic acid. Once formed, it opens a gateway to the most common and vital transformations in medicinal chemistry.

  • Amide Bond Formation: This is the cornerstone of its utility. The carboxylic acid can be "activated" and coupled with a primary or secondary amine to form a highly stable amide bond. This is the predominant method for library synthesis and lead optimization in drug discovery.[12]

  • Esterification: It can be converted back into various esters through Fischer esterification (reaction with an alcohol under acidic conditions) or by first converting to an acyl chloride.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The following workflow illustrates the central role of the carboxylic acid in preparing amide derivatives, a critical step in developing potential therapeutic agents.

G cluster_0 Activation Methods acid 5-Nitro-1-benzothiophene- 2-carboxylic acid acyl_chloride Acyl Chloride Intermediate acid->acyl_chloride SOCl₂ or (COCl)₂ activated_ester Activated Ester (e.g., with HATU/EDC) acid->activated_ester Coupling Reagents amide Target Amide Derivative acyl_chloride->amide activated_ester->amide amine Primary or Secondary Amine (R-NH₂) amine->amide

Caption: Key activation pathways for amide synthesis from the carboxylic acid.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for the hydrolysis of the ester is a standard, reliable method that ensures complete conversion and straightforward purification.

Protocol: Saponification of this compound

Objective: To quantitatively convert the ethyl ester to its corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH, 2.0 - 3.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 to 2:1 ratio, approximately 10-20 mL per gram of ester).

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq), either as pellets or as a pre-dissolved aqueous solution.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). The initial suspension should gradually become a homogeneous solution as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching & Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Slowly and with vigorous stirring, add 2M HCl. The target carboxylic acid will precipitate out as a solid as the solution becomes acidic (target pH ~2).

    • Causality Note: The initial product is the water-soluble sodium carboxylate salt. Acidification protonates the salt, causing the neutral, water-insoluble carboxylic acid to precipitate, which is a key purification step.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to yield 5-Nitro-1-benzothiophene-2-carboxylic acid as a solid. The purity can be checked by ¹H NMR and melting point analysis.

Conclusion and Strategic Recommendations

The decision to use This compound or 5-Nitro-1-benzothiophene-2-carboxylic acid is a strategic choice dictated by the synthetic plan.

  • Choose the Ester when:

    • You need a stable intermediate for multi-step synthesis where the carboxylic acid functionality might interfere with subsequent steps.

    • Purification via crystallization or chromatography is easier with the more soluble, less polar ester.

    • The final target molecule is an ester derivative.

  • Choose the Carboxylic Acid when:

    • The primary goal is the synthesis of amide libraries, which is the most common application in drug discovery.[12]

    • You require the acidic proton for specific biological interactions or salt formation.

    • The synthetic route involves activation to an acyl chloride or other reactive species.

Ultimately, the ester serves as an excellent, stable, and easily handled precursor, while the carboxylic acid is the immediate and indispensable gateway to molecular diversity, particularly for constructing the amide bonds that are ubiquitous in modern pharmaceuticals.

References

Benchmarking the synthesis of "Ethyl 5-nitro-1-benzothiophene-2-carboxylate" against published methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials. The targeted introduction of a nitro group, as seen in Ethyl 5-nitro-1-benzothiophene-2-carboxylate, profoundly influences the molecule's electronic properties and biological activity, making it a valuable intermediate for drug discovery and a target for synthetic methodology development. This guide provides an in-depth, objective comparison of published methods for the synthesis of this key compound, supported by experimental data to inform methodological choices in a research and development setting.

Introduction to Synthetic Strategies

The synthesis of this compound has been approached through distinct strategies, each with its own set of advantages and challenges. This guide will focus on two prominent methods reported in the literature: a modern continuous flow synthesis and a classical batch process involving direct nitro displacement. By examining the experimental protocols, reaction mechanisms, and key performance indicators of each, we aim to provide a comprehensive resource for chemists to select the most suitable method for their specific needs, considering factors such as scale, efficiency, safety, and available equipment.

Method 1: Continuous Flow Synthesis from 2-Fluoro-5-nitrobenzaldehyde

This contemporary approach leverages the benefits of microreactor technology to achieve a rapid and controlled synthesis. The reaction proceeds via a nucleophilic aromatic substitution of a fluorine atom, followed by an intramolecular cyclization.

Underlying Chemical Principles

The synthesis commences with the reaction between 2-fluoro-5-nitrobenzaldehyde and ethyl thioglycolate in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). The thioglycolate, deprotonated by DIPEA, acts as a potent nucleophile, attacking the electron-deficient aromatic ring at the position of the fluorine atom. The nitro group at the para-position is crucial as it activates the ring towards nucleophilic aromatic substitution by withdrawing electron density. The subsequent intramolecular condensation and cyclization lead to the formation of the benzothiophene ring system. Continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purity compared to traditional batch methods.

Experimental Protocol

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Ethyl thioglycolate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Flow chemistry system (e.g., Vapourtec R-Series)

  • Syringe pumps

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) in DMF.

    • Solution B: Prepare a solution of ethyl thioglycolate (1.2 equivalents) and DIPEA (3.0 equivalents) in DMF.

  • System Setup:

    • Assemble the flow reactor system with appropriate tubing and a back-pressure regulator set to maintain a constant pressure (e.g., 5 bar).

    • Set the reactor temperature to 100 °C.

  • Reaction Execution:

    • Pump solutions A and B into the reactor at equal flow rates (e.g., 20 µL/min each) using syringe pumps.

    • Allow the reaction mixture to pass through the heated reactor. The residence time is determined by the reactor volume and the total flow rate.

  • Product Collection and Isolation:

    • Collect the reaction output in a suitable vessel.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield this compound as a pale yellow solid.[1]

Workflow Diagram

cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Product Isolation A 2-Fluoro-5-nitrobenzaldehyde in DMF PumpA Syringe Pump A A->PumpA B Ethyl thioglycolate & DIPEA in DMF PumpB Syringe Pump B B->PumpB Reactor Heated Reactor (100 °C, 5 bar) PumpA->Reactor PumpB->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection Evaporation Solvent Evaporation Collection->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Product Purification->Product

Caption: Continuous flow synthesis workflow.

Method 2: Direct Synthesis via Nitro Displacement (Beck Synthesis)

This classical batch method, reported by J.R. Beck, provides a direct route to the target molecule through a nucleophilic aromatic substitution where a nitro group is displaced.[2][3][4][5][6][7]

Underlying Chemical Principles

In this one-step synthesis, an ortho-nitro-substituted benzaldehyde reacts with ethyl thioglycolate in the presence of a base. The reaction proceeds via a nucleophilic attack of the thioglycolate enolate on the aromatic ring, leading to the displacement of the nitro group. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzothiophene ring. The choice of base and solvent is critical for the success of this reaction, as it influences the nucleophilicity of the thioglycolate and the stability of the intermediates.

Experimental Protocol

Materials:

  • 2,5-Dinitrobenzaldehyde (or a suitable ortho-nitrobenzaldehyde precursor)

  • Ethyl thioglycolate

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for batch synthesis

Procedure:

  • Reaction Setup:

    • To a solution of the ortho-nitrobenzaldehyde in DMF, add ethyl thioglycolate and potassium carbonate.

  • Reaction Conditions:

    • The reaction mixture is typically stirred at room temperature or with gentle heating for a specified period to ensure complete reaction.

  • Workup and Isolation:

    • After the reaction is complete (monitored by TLC), the mixture is poured into water.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Workflow Diagram

cluster_reaction Batch Reaction cluster_isolation Product Isolation Start o-Nitrobenzaldehyde, Ethyl thioglycolate, Base in DMF Stir Stirring at RT/Heat Start->Stir Quench Pour into Water Stir->Quench Filter Filtration Quench->Filter Wash Wash with Water Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization Dry->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Caption: Batch synthesis via nitro displacement workflow.

Comparative Analysis

ParameterContinuous Flow SynthesisDirect Synthesis (Beck Method)
Starting Materials 2-Fluoro-5-nitrobenzaldehyde, Ethyl thioglycolate, DIPEAo-Nitrobenzaldehyde, Ethyl thioglycolate, Base (e.g., K2CO3)
Reaction Time Minutes (residence time in reactor)Hours to overnight
Yield 35%[1]Typically moderate to good (specific yield data for this exact compound from the original paper is not readily available in the initial search results)
Purity High (HPLC purity: 99.9%)[1]Generally requires purification (recrystallization)
Scalability Readily scalable by extending operation timeRequires larger reaction vessels and can present heat transfer challenges on a larger scale
Safety Enhanced safety due to small reaction volumes and better heat dissipationPotential for thermal runaway in large-scale batch reactions; handling of bulk reagents
Process Control Precise control over temperature, pressure, and residence timeLess precise control, potential for temperature and concentration gradients
Environmental Impact Reduced solvent usage and waste generation per unit of productCan generate significant solvent and aqueous waste during workup

Conclusion

Both the continuous flow and the direct synthesis methods offer viable routes to this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.

The continuous flow synthesis is a modern, efficient, and highly controllable method that is well-suited for rapid optimization and safe scale-up. The high purity of the product obtained directly from the reactor can minimize downstream processing steps. This makes it an attractive option for industrial applications and for laboratories equipped with flow chemistry instrumentation.

The direct synthesis via nitro displacement (Beck method) represents a more traditional, batch-based approach. While it may be more accessible for laboratories without specialized flow equipment, it generally involves longer reaction times and may require more extensive purification. However, its simplicity in terms of equipment setup makes it a valuable method for small-scale synthesis and initial exploratory work.

For professionals in drug development, the continuous flow method offers significant advantages in terms of process control, safety, and scalability, aligning well with the principles of modern pharmaceutical manufacturing. For academic researchers, the choice may be dictated by available equipment and the scale of the synthesis required.

References

A Researcher's Guide to Comparing the Cytotoxicity of Ethyl 5-nitro-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide focuses on a specific, promising scaffold: Ethyl 5-nitro-1-benzothiophene-2-carboxylate . The introduction of a nitro group at the 5-position is anticipated to play a crucial role in the cytotoxic mechanism of these compounds.

The Scientific Rationale: Why Investigate this compound Derivatives?

The core structure of this compound presents several features that make it a compelling candidate for anticancer drug development. The benzothiophene nucleus is a key pharmacophore in a variety of biologically active molecules. The strategic placement of a nitro group, a strong electron-withdrawing group, is hypothesized to be central to the cytotoxic activity of these compounds.

Nitroaromatic compounds are known to exert their cytotoxic effects through bioreductive activation.[1] In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1] These reactive species can induce significant cellular damage through multiple mechanisms, including:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • DNA Damage: The reactive intermediates can directly interact with DNA, causing strand breaks and adducts, ultimately triggering apoptotic pathways.

  • Enzyme Inhibition: These compounds may also interfere with the function of critical cellular enzymes involved in cell proliferation and survival.

By synthesizing and evaluating a series of derivatives with modifications at various positions of the benzothiophene scaffold or the ester group, researchers can explore the structure-activity relationships (SAR) and optimize the cytotoxic potency and selectivity of these compounds.

Comparative Cytotoxicity Evaluation: A Framework for Discovery

To facilitate a systematic comparison, a hypothetical series of derivatives of this compound is proposed in the table below. This table serves as a template for researchers to populate with their own experimental data. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Template for Comparative Cytotoxicity Data of this compound Derivatives

Compound IDR1 (Ester Group)R2 (Substitution on Benzene Ring)Cancer Cell LineIC50 (µM)
Parent -CH2CH3-HMCF-7 (Breast)To be determined
Parent -CH2CH3-HA549 (Lung)To be determined
Parent -CH2CH3-HHCT116 (Colon)To be determined
Derivative 1 -CH3-HMCF-7 (Breast)To be determined
Derivative 2 -CH2CH37-ClMCF-7 (Breast)To be determined
Derivative 3 -CH2CH36-FMCF-7 (Breast)To be determined

Note: The IC50 values are to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[2][3][4][5] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO, at a known stock concentration)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress

The cytotoxic effects of this compound derivatives are likely mediated through the induction of apoptosis, or programmed cell death. The following diagram illustrates a plausible signaling pathway.

G cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_mitochondria Mitochondrial Pathway cluster_dna DNA Damage Pathway cluster_apoptosis Execution Phase Compound Compound Cell Cell Compound->Cell Uptake Nitro_Reduction Nitro Group Reduction (Cellular Reductases) Cell->Nitro_Reduction Bioreductive Activation ROS Reactive Oxygen Species (ROS) Nitro_Reduction->ROS Generates Mito_Damage Mitochondrial Damage ROS->Mito_Damage Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Cyto_C Cytochrome c Mito_Damage->Cyto_C Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cyto_C->Apoptosome Forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Leads to p53 p53 Activation DNA_Damage->p53 Activates Bax Bax p53->Bax Upregulates Bax->Mito_Damage

Caption: Proposed mechanism of cytotoxicity for this compound derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-nitro-1-benzothiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical reagents is paramount. Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a nitroaromatic compound, requires careful consideration for its proper disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this specific chemical, grounded in established safety protocols and regulatory compliance.

The procedural recommendations herein are based on a thorough understanding of the chemical's hazard profile and are designed to provide clear, actionable guidance for laboratory personnel. By adhering to these protocols, laboratories can maintain a safe working environment and uphold their commitment to responsible chemical waste management.

Hazard Assessment and Immediate Safety Precautions

Prior to handling this compound, a complete understanding of its potential hazards is essential. According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate stringent safety measures.[1]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Source: Safety Data Sheet - Aaron Chemicals[1]

Given these hazards, immediate safety precautions should be implemented in the laboratory:

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

    • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Hands should be thoroughly washed after handling, even if gloves were worn.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Solid Waste: Collect solid this compound waste, including any contaminated items such as weighing paper or disposable spatulas, in this designated container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a compatible, sealed liquid waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the CAS number "25785-09-5," and the appropriate hazard symbols (e.g., harmful, irritant).

On-site Storage

Pending collection by a professional disposal service, the waste must be stored safely.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[4]

  • Container Integrity: Ensure the container remains closed at all times except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

Arranging for Professional Disposal
  • Contact a Licensed Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed hazardous waste disposal companies. Follow your institution's protocol for requesting a waste pickup.

  • Provide Necessary Information: Be prepared to provide the disposal company with the chemical name, CAS number, quantity of waste, and any other relevant safety information from the SDS.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have This compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use a Designated & Labeled Hazardous Waste Container fume_hood->waste_container Proceed with Collection segregate Segregate Solid & Liquid Waste waste_container->segregate seal_container Securely Seal the Container segregate->seal_container storage_area Store in a Designated Hazardous Waste Accumulation Area seal_container->storage_area Move to Storage check_compatibility Ensure Segregation from Incompatible Materials storage_area->check_compatibility contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service check_compatibility->contact_ehs Ready for Pickup provide_info Provide Chemical Information (SDS) contact_ehs->provide_info end_disposal Professional Waste Disposal Completed provide_info->end_disposal

Caption: Disposal workflow for this compound.

Decontamination and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment and Absorption: For small spills, carefully sweep up the solid material to avoid generating dust.[1] Place the spilled material into a designated, labeled hazardous waste container.

  • Cleaning: Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials (e.g., absorbent pads, gloves) as hazardous waste.

Decontamination of Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Rinsing: Rinse the equipment with an appropriate solvent in a chemical fume hood. Collect the rinse solvent as hazardous waste.

  • Washing: Wash the equipment with soap and water.

  • Verification: Ensure that no visible residue of the chemical remains.

Regulatory Context

The disposal of this compound is governed by regulations established by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a hazardous chemical, its waste is subject to the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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